Sanfetrinem
Description
a tricyclic beta-lactam; GV 104326 is the sodium salt; structure in first source
orally absorbed hexetil ester of GV-104326
See also: this compound Sodium (active moiety of).
Structure
2D Structure
3D Structure
Properties
CAS No. |
156769-21-0 |
|---|---|
Molecular Formula |
C14H19NO5 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
(1S,5S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid |
InChI |
InChI=1S/C14H19NO5/c1-6(16)9-11-7-4-3-5-8(20-2)10(7)12(14(18)19)15(11)13(9)17/h6-9,11,16H,3-5H2,1-2H3,(H,18,19)/t6-,7+,8+,9-,11-/m1/s1 |
InChI Key |
ICFDDEJRXZSWTA-KJFVXYAMSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2[C@H]3CCC[C@@H](C3=C(N2C1=O)C(=O)O)OC)O |
Canonical SMILES |
CC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)O)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GV 118819X GV-118819X GV118819X sanfetrinem |
Origin of Product |
United States |
Foundational & Exploratory
The Gateway to Activity: A Technical Guide to the Oral Prodrug Activation of Sanfetrinem Cilexetil
For Researchers, Scientists, and Drug Development Professionals
Sanfetrinem cilexetil, an oral tricyclic β-lactam antibiotic, represents a significant area of interest, particularly with its recent investigation for repurposing in tuberculosis treatment. Its efficacy hinges on its successful conversion from the prodrug form, this compound cilexetil, to its active moiety, this compound. This technical guide provides an in-depth exploration of the activation mechanism of this compound cilexetil, detailing the biochemical processes, relevant quantitative data, and the experimental methodologies used to elucidate this critical step in its therapeutic action.
The Activation Pathway: From Ester to Active Antibiotic
This compound cilexetil is designed as a cilexetil ester prodrug to enhance its oral bioavailability. The core of its activation lies in the enzymatic hydrolysis of this ester linkage. This biotransformation is primarily mediated by non-specific carboxylesterases.[1]
Key Stages of Activation:
-
Oral Administration: this compound cilexetil is administered orally.
-
Transit to the Intestine: The prodrug travels through the gastrointestinal tract.
-
Enzymatic Hydrolysis: In the intestinal epithelium, non-specific carboxylesterases recognize and cleave the cilexetil ester group.[1]
-
Release of Active Compound and Byproducts: This hydrolysis yields the active antibiotic, this compound, along with two byproducts: acetaldehyde and cyclohexanol.[1]
-
Systemic Absorption: The active this compound is then absorbed into the bloodstream to exert its antibacterial effects.
This rapid hydrolysis in the gut wall is a critical feature, as it minimizes the systemic exposure to the intact prodrug. Studies in rats have shown that less than 2% of the intact ester is found in the feces, confirming efficient hydrolysis during transit through the gastrointestinal tract.[1]
Quantitative Insights into Prodrug Activation and Pharmacokinetics
The efficiency of this compound cilexetil's conversion to this compound is reflected in its pharmacokinetic profile. The following tables summarize key quantitative data from studies in both mice and humans.
Table 1: Pharmacokinetic Parameters of Active this compound After Oral Administration of this compound Cilexetil in Mice (10 mg/kg dose) [1]
| Parameter | This compound | Amoxicillin | Cefdinir |
| Cmax (μg/ml) - Plasma | 7.60 | 3.74 | 0.74 |
| Tmax (h) - Plasma | 0.25 | - | - |
| Cmax (μg/ml) - Lungs | 1.94 | 1.11 | Not Detected |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers After Oral Administration of this compound Hexetil (a similar prodrug) [2]
| Dose of this compound Equivalent | 125 mg | 500 mg |
| Mean Cmax in Plasma (μg/ml) | 0.77 | 2.47 |
| Mean Tmax in Plasma (h) | 1.1 | 2.0 |
| Mean Terminal Elimination Half-life in Plasma (h) | 1.33 | 1.97 |
| Mean Cmax in Inflammatory Fluid (μg/ml) | 0.26 | 0.86 |
| Mean Tmax in Inflammatory Fluid (h) | 2.80 | 2.67 |
| Mean Half-life in Inflammatory Fluid (h) | 1.66 | 1.74 |
| Overall Penetration into Inflammatory Fluid (%) | 51.4 | 47.0 |
| Mean Urine Recovery (%) | 18.4 | 24.15 |
Experimental Protocols for Studying Prodrug Activation
The investigation of this compound cilexetil's activation often involves in vitro models that simulate the metabolic environment of the body.
In Vitro Hydrolysis using Liver S9 Fractions
A common method to assess the metabolic activation of prodrugs is through the use of S9 fractions, which contain a mixture of cytosolic and microsomal enzymes, including carboxylesterases.
Objective: To determine the rate and extent of this compound cilexetil hydrolysis to this compound in the presence of a metabolic activation system.
Materials:
-
This compound cilexetil
-
Rat liver S9 fraction (induced)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Incubator/shaker
-
Quenching solution (e.g., acetonitrile)
-
Analytical instrumentation (e.g., HPLC-MS/MS)
Protocol:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing the rat liver S9 fraction, the NADPH regenerating system, and phosphate buffer.
-
Pre-incubation: The mixture is pre-incubated at 37°C to allow the system to equilibrate.
-
Initiation of Reaction: The reaction is initiated by adding a known concentration of this compound cilexetil to the pre-incubated mixture.
-
Incubation: The reaction is incubated at 37°C with gentle shaking. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, to precipitate the proteins and halt enzymatic activity.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the analyte of interest, is collected.
-
Analysis: The concentrations of remaining this compound cilexetil and the formed this compound in the supernatant are quantified using a validated analytical method such as HPLC-MS/MS.
-
Data Analysis: The rate of disappearance of the prodrug and the rate of appearance of the active drug are calculated to determine the kinetics of the hydrolysis.
Conclusion
The oral prodrug strategy employed for this compound cilexetil is a classic and effective approach to deliver the active β-lactam antibiotic, this compound, to the systemic circulation. The rapid and efficient hydrolysis by non-specific carboxylesterases in the intestinal epithelium is the cornerstone of its activation. Understanding this mechanism, supported by robust pharmacokinetic data and well-defined in vitro experimental models, is crucial for the continued development and potential repurposing of this promising antibiotic. This guide provides a foundational understanding for researchers and developers working on this compound cilexetil and other orally administered prodrugs.
References
Sanfetrinem: A Technical Guide to its Discovery, History, and Redevelopment
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction: Sanfetrinem is a potent, orally bioavailable tricyclic carbapenem antibiotic, belonging to the trinem class. Initially developed by GlaxoSmithKline in the 1990s for the treatment of upper respiratory tract infections, its development was halted for commercial reasons despite promising phase 2 clinical trial results.[1][2][3] Recently, this compound has garnered renewed interest for its potential as a treatment for tuberculosis (TB), including multidrug-resistant strains, leading to its entry into new clinical trials.[1][3][4][5] This technical guide provides an in-depth exploration of the discovery, historical development, and contemporary redevelopment of this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.
Discovery and Initial Development
This compound, also known as GV-104326, emerged from research programs in the 1990s aimed at discovering novel β-lactam antibiotics with a broad spectrum of activity and oral bioavailability.[1] It is administered as the prodrug this compound cilexetil, which is designed to improve oral absorption.[1][6] Early studies demonstrated its potent activity against a wide range of Gram-positive and Gram-negative bacteria.[6] Despite successful Phase 2 trials, further development was terminated.[3]
Repurposing for Tuberculosis
The global health challenge of drug-resistant tuberculosis has spurred the search for new and effective treatments. A screening of approximately 2,000 β-lactam compounds identified this compound as a highly active agent against intracellular Mycobacterium tuberculosis.[1][2] This discovery has led to the repurposing of this compound for TB, with a Phase 2a clinical trial (NCT05388448) initiated to evaluate its early bactericidal activity, safety, and pharmacokinetics in patients with pulmonary tuberculosis.[3][4][5][7] This trial, which concluded patient enrollment in August 2024, is a significant step in determining the future role of this oral carbapenem in TB therapy.[5]
Mechanism of Action
Like other β-lactam antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis. It specifically targets penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By acylating the active site of these enzymes, this compound effectively blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell lysis.
In Vitro Activity
This compound has demonstrated potent in vitro activity against a broad spectrum of bacterial pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against various organisms.
| Organism | Strain Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible | 0.06 (MIC90) | [6] |
| Streptococcus pyogenes | 0.008 (MIC90) | [6] | |
| Streptococcus pneumoniae | 0.125 (MIC90) | [6] | |
| Escherichia coli | 0.25 (MIC90) | [6] | |
| Klebsiella pneumoniae | 0.5 (MIC90) | [6] | |
| Mycobacterium tuberculosis | H37Rv (intracellular) | 0.5 (MICTHP1) | [1] |
| Mycobacterium tuberculosis | H37Rv (7H9 broth) | 1.5 (MIC7H9) | [1] |
| Mycobacterium tuberculosis | Clinical Isolates (MDR/XDR) | 1-4 (MIC90) | [1] |
In Vivo Efficacy and Pharmacokinetics
Preclinical studies in murine models have demonstrated the in vivo efficacy of this compound cilexetil. The following table summarizes key pharmacokinetic parameters in mice following oral administration.
| Parameter | Value | Units | Reference |
| Plasma | |||
| Cmax | 7.60 | µg/mL | [6] |
| Tmax | 0.25 | hours | [6] |
| AUC0-∞ | 6.16 | µg·h/mL | [6] |
| Half-life (t1/2) | 0.37 | hours | [6] |
| Lungs | |||
| Cmax | 1.94 | µg/mL | [6] |
| AUC0-∞ | 1.56 | µg·h/mL | [6] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Broth Microdilution Method: The in vitro activity of this compound is determined using the broth microdilution method as per the guidelines of the Japanese Society for Chemotherapy.
-
Media Preparation: Cation-adjusted Mueller-Hinton broth is used for most bacteria. For Streptococcus spp., the broth is supplemented with 5% lysed horse blood.[6]
-
Antibiotic Dilution: A serial two-fold dilution of this compound is prepared in the appropriate broth in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial strains are grown to a standardized turbidity, and the inoculum is prepared to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
In Vivo Efficacy in Murine Models
Septicemia Model:
-
Animal Model: Male ICR mice are used.
-
Infection: Mice are injected intraperitoneally with a bacterial suspension containing 5% mucin.
-
Treatment: this compound cilexetil, suspended in 0.5% metholose, is administered orally at various doses one hour after infection.
-
Endpoint: Survival is monitored for 7 days, and the 50% effective dose (ED50) is calculated.
Respiratory Tract Infection Model:
-
Animal Model: Male CBA/J mice are used.
-
Infection: Mice are anesthetized and intranasally inoculated with a bacterial suspension.
-
Treatment: Oral administration of this compound cilexetil begins 24 hours after infection and is repeated at 12-hour intervals.
-
Endpoint: At specified time points, lungs are aseptically removed, homogenized, and viable bacterial counts are determined by plating on appropriate agar.
Pharmacokinetic Studies in Mice
-
Animal Model: Male ICR mice are used.
-
Drug Administration: A single oral dose of this compound cilexetil is administered.
-
Sample Collection: Blood and lung samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, and 6 hours) post-administration.
-
Drug Concentration Analysis: The concentration of active this compound in plasma and lung homogenates is determined using a bioassay, such as the paper disk method with a susceptible indicator organism (e.g., Bacillus subtilis).
-
Pharmacokinetic Analysis: Standard pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the concentration-time data.
Conclusion
This compound represents a promising antibiotic with a rich history and a renewed potential to address significant unmet medical needs, particularly in the context of tuberculosis. Its broad spectrum of activity, oral bioavailability, and established safety profile from its initial development phase make it an attractive candidate for repurposing. The ongoing clinical trials will be crucial in defining its role in modern antimicrobial therapy. This technical guide provides a foundational understanding for researchers and drug development professionals engaged in the further exploration and clinical application of this important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. This compound, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. In Vivo Antibacterial Activities of this compound Cilexetil, a New Oral Tricyclic Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Working Group for New TB Drugs [newtbdrugs.org]
Sanfetrinem: A Technical Guide to its Spectrum of Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanfetrinem is a potent, broad-spectrum antimicrobial agent belonging to the trinem class of β-lactam antibiotics. Its unique tricyclic structure confers stability against many β-lactamases and human renal dehydropeptidase I.[1] This technical guide provides an in-depth analysis of the in vitro activity of this compound against a wide range of clinically relevant Gram-positive bacteria. The document summarizes key quantitative data, details experimental methodologies for susceptibility testing, and illustrates the underlying mechanism of action.
Spectrum of Activity: Quantitative Analysis
The in vitro efficacy of this compound has been evaluated against a comprehensive panel of Gram-positive organisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its potency.
Table 1: Activity of this compound against Staphylococcus Species
| Bacterial Species | Strain Type | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 90 | ≤0.007 - 0.06 | 0.03 | 0.06 | [2][3] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA, MIC 8-16 µg/mL) | - | 0.25 - 1 | - | - | [3] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA, MIC ≥32 µg/mL) | - | 8 - >32 | - | - | [3] |
| Staphylococcus epidermidis | - | - | - | - | - | Data Not Available |
| Staphylococcus haemolyticus | - | - | - | - | - | Data Not Available |
| Staphylococcus saprophyticus | - | - | - | - | - | Data Not Available |
Table 2: Activity of this compound against Streptococcus Species
| Bacterial Species | Strain Type | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Streptococcus pneumoniae | Penicillin-Susceptible | 168 | ≤0.007 - 0.06 | 0.015 | ≤0.007 | [3] |
| Streptococcus pneumoniae | Penicillin-Resistant | 168 | 0.06 - 1.0 | 0.25 | 0.5 | [3] |
| Streptococcus pyogenes | - | - | - | - | 0.008 | [2] |
| Streptococcus agalactiae | - | - | - | - | - | Data Not Available |
| Viridans Group Streptococci | - | - | - | - | - | Data Not Available |
Table 3: Activity of this compound against Enterococcus and Other Gram-Positive Species
| Bacterial Species | Strain Type | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Enterococcus faecalis | - | - | - | - | - | Data Not Available |
| Enterococcus faecium | Ampicillin- and Vancomycin-Resistant | 19 | 16 - 64 | - | - | [4] |
Mechanism of Action: Inhibition of Cell Wall Synthesis
As a β-lactam antibiotic, this compound exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall. This process is mediated by the covalent binding of this compound to essential Penicillin-Binding Proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan chains. The inactivation of these enzymes leads to the disruption of cell wall integrity, ultimately causing cell lysis and death.
In Gram-positive bacteria, this compound has been shown to have a high affinity for specific PBPs. For instance, in Streptococcus pneumoniae, PBP 1a and PBP 2b have been identified as the primary targets, particularly in penicillin-resistant strains.[1][5] While specific binding affinities for Staphylococcus aureus and Enterococcus species have not been fully elucidated, it is understood that this compound primarily targets PBP 2 and PBP 4 in Gram-positive organisms.[6]
Experimental Protocols: MIC Determination
The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental experimental procedure for assessing the in vitro activity of an antimicrobial agent. The data presented in this guide were primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M07 standard.
Broth Microdilution Method (CLSI M07)
This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Conclusion
This compound demonstrates potent in vitro activity against a broad spectrum of Gram-positive bacteria, including key pathogens such as Staphylococcus aureus (methicillin-susceptible strains) and Streptococcus pneumoniae (including penicillin-resistant isolates). Its mechanism of action, centered on the inhibition of bacterial cell wall synthesis through the targeting of essential Penicillin-Binding Proteins, underscores its efficacy. The standardized methodologies for susceptibility testing, such as the CLSI broth microdilution method, are crucial for the continued evaluation and understanding of its antimicrobial profile. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals engaged in the study and application of this promising antimicrobial agent.
References
- 1. In vitro activity of this compound and affinity for the penicillin-binding proteins of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Antibacterial Activities of this compound Cilexetil, a New Oral Tricyclic Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vitro activity of this compound against isolates of Streptococcus pneumoniae and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Entry of this compound into Human Polymorphonuclear Granulocytes and Its Cell-Associated Activity against Intracellular, Penicillin-Resistant Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of this compound and Affinity for the Penicillin-Binding Proteins of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Sanfetrinem's In Vitro Activity Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanfetrinem, a member of the trinem class of β-lactam antibiotics, has demonstrated a broad spectrum of activity against a variety of bacterial pathogens. This technical guide provides an in-depth overview of the in vitro activity of this compound against clinically relevant Gram-negative bacteria. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential utility of this compound. This compound is administered orally as the prodrug this compound cilexetil.[1]
Spectrum of Activity
This compound has shown potent in vitro activity against a range of Gram-negative bacteria, including members of the Enterobacteriaceae family and other clinically significant pathogens. Its stability in the presence of various β-lactamases contributes to its efficacy against otherwise resistant strains.
Enterobacteriaceae
This compound exhibits significant activity against many species of Enterobacteriaceae. The MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) of this compound for Escherichia coli and Klebsiella pneumoniae have been reported to be 0.25 µg/mL and 0.5 µg/mL, respectively.[1] For ESBL (Extended-Spectrum β-Lactamase)-producing Klebsiella pneumoniae, the MIC50 and MIC90 have been documented as 0.38 mg/L and 3 mg/L, respectively.[2]
Further studies have detailed its activity against strains with varying β-lactamase expression. For AmpC-inducible and basal strains of Enterobacter cloacae and Citrobacter freundii, MICs ranged from 0.12 to 2 µg/mL.[3] However, for AmpC-derepressed mutants of these same species, the MICs were higher, ranging from 4 to 8 µg/mL.[3] In contrast, the MICs for AmpC-derepressed Serratia marcescens and Morganella morganii were not elevated.[3] this compound also retained activity against Proteus vulgaris strains that hyperproduced potent chromosomal class A β-lactamases.[3]
| Gram-Negative Bacteria | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |
| Escherichia coli | - | - | 0.25 | |
| Klebsiella pneumoniae | - | - | 0.5 | |
| Klebsiella pneumoniae (ESBL-producing) | 0.064 - 4 | 0.38 | 3 | |
| Enterobacter cloacae (AmpC-inducible/basal) | 0.12 - 2 | - | - | |
| Enterobacter cloacae (AmpC-derepressed) | 4 - 8 | - | - | |
| Citrobacter freundii (AmpC-inducible/basal) | 0.12 - 2 | - | - | |
| Citrobacter freundii (AmpC-derepressed) | 4 - 8 | - | - | |
| Serratia marcescens (AmpC-derepressed) | Not elevated | - | - | Compared to inducible/basal strains |
| Morganella morganii (AmpC-derepressed) | Not elevated | - | - | Compared to inducible/basal strains |
| Proteus vulgaris (hyperproducing class A β-lactamases) | Active | - | - |
Pseudomonas aeruginosa and Acinetobacter baumannii
Limited specific quantitative MIC data for Pseudomonas aeruginosa and Acinetobacter baumannii were identified in the reviewed literature. However, it was noted that functional group 2f enzymes, including an unnamed enzyme from Acinetobacter spp., increased the this compound MICs by up to 64-fold, suggesting potential for reduced activity against strains producing these enzymes.[3]
Mechanism of Action and Interaction with β-Lactamases
As a β-lactam antibiotic, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis through the binding to and inactivation of penicillin-binding proteins (PBPs).[4] Information from a study on Streptococcus pneumoniae suggests that PBP 1a and PBP 2b are essential targets for this compound.[5][6]
This compound has demonstrated stability against several common β-lactamases, including TEM-1 and TEM-10 enzymes.[3] It is also a weak inducer of AmpC β-lactamases and shows only slight lability to the Enterobacter cloacae AmpC enzyme.[3] However, its activity is compromised by certain carbapenem-hydrolyzing β-lactamases, including functional group 2f enzymes (such as Sme-1 and NMC-A) and metallo-β-lactamases like IMP-1.[3]
Below is a diagram illustrating the interaction of this compound with bacterial β-lactamases.
Interaction of this compound with β-Lactamases.
Experimental Protocols
The in vitro activity data for this compound is primarily generated using standardized antimicrobial susceptibility testing methods, such as broth microdilution and agar dilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method
The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The general procedure is as follows:
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of this compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.
-
Incubation: The inoculated plates are incubated at a specified temperature (e.g., 35-37°C) for a defined period (e.g., 16-20 hours).
-
Interpretation of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.
Agar Dilution Method
The agar dilution method is another standard procedure for MIC determination.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) containing twofold dilutions of this compound are prepared.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate, typically using a multipoint inoculator. A growth control plate (without antibiotic) is also inoculated.
-
Incubation: The inoculated plates are incubated under appropriate conditions.
-
Interpretation of Results: The MIC is the lowest concentration of this compound that prevents the growth of the bacterium on the agar surface.
Below is a generalized workflow for antimicrobial susceptibility testing.
Antimicrobial Susceptibility Testing Workflow.
Conclusion
This compound demonstrates promising in vitro activity against a variety of Gram-negative bacteria, particularly within the Enterobacteriaceae family. Its stability against common β-lactamases is a key feature, although its efficacy can be compromised by certain carbapenemases. Further research is warranted to fully elucidate its spectrum of activity, particularly against challenging pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii, and to further detail its interactions with various resistance mechanisms. The standardized methodologies outlined provide a framework for continued evaluation of this compound.
References
- 1. In Vivo Antibacterial Activities of this compound Cilexetil, a New Oral Tricyclic Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [this compound, the member of trinems--in vitro activity against Klebsiella pneumoniae producing ESBL] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of β-Lactamases with this compound (GV 104326) Compared to Those with Imipenem and with Oral β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. In Vitro Activity of this compound and Affinity for the Penicillin-Binding Proteins of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of this compound and affinity for the penicillin-binding proteins of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Sanfetrinem for Tuberculosis: A Technical Whitepaper on Early Preclinical Findings
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early preclinical data for sanfetrinem, a repurposed oral β-lactam antibiotic, in the context of tuberculosis (TB) treatment. The following sections detail its in vitro and in vivo activity, experimental methodologies, and mechanism of action, offering a comprehensive resource for the scientific community.
In Vitro Activity of this compound Against Mycobacterium tuberculosis
This compound has demonstrated potent activity against Mycobacterium tuberculosis (Mtb) in various in vitro assays. The minimum inhibitory concentration (MIC) and other key metrics are summarized below, highlighting its efficacy against both laboratory strains and clinical isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.
Table 1: In Vitro Activity of this compound against M. tuberculosis
| Parameter | Strain/Isolate | Medium/Condition | Value | Citation |
|---|---|---|---|---|
| MIC | H37Rv | 7H9 Broth | 1.5 µg/mL | [1] |
| MIC (Intracellular) | H37Rv in THP-1 macrophages | - | 0.5 µg/mL | [1] |
| MIC₉₀ | Drug-susceptible & MDR/XDR clinical isolates | - | 1-4 µg/mL | [1] |
| MIC₉₀ (with Clavulanate) | Drug-susceptible & MDR/XDR clinical isolates | - | Activity enhanced | [1] |
| Comparison MIC₉₀ (Meropenem) | Drug-susceptible & MDR/XDR clinical isolates | - | 2-64 µg/mL |[1] |
In Vivo Efficacy of this compound Cilexetil
The oral prodrug, this compound cilexetil, has been evaluated in murine models of TB, demonstrating efficacy comparable to existing treatments. Due to the high expression of the renal dehydropeptidase-1 (DHP-1) enzyme in mice, which can inactivate β-lactams, studies have utilized DHP-1 knockout mice to better reflect human pharmacology.
Table 2: In Vivo Efficacy of this compound Cilexetil in Mouse Models
| Animal Model | Dosing | Comparator | Outcome | Citation |
|---|
| DHP-1 knockout mice | Oral this compound cilexetil | Subcutaneous meropenem + oral amoxicillin/clavulanate | Equipotent in reducing bacterial load |[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound against M. tuberculosis.
-
Bacterial Strain and Culture Conditions: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).
-
Assay Setup: The assay is performed in 96-well microplates. This compound is serially diluted in 7H9 broth to achieve a range of concentrations.
-
Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
Incubation: Plates are incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that inhibits visible growth of the bacteria.
Intracellular Activity Assay
This protocol assesses the activity of this compound against M. tuberculosis residing within macrophages.
-
Cell Line and Culture: The human monocytic cell line THP-1 is used. Cells are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Infection: Differentiated THP-1 macrophages are infected with M. tuberculosis H37Rv at a specified multiplicity of infection (MOI).
-
Drug Treatment: After infection, the cells are treated with various concentrations of this compound.
-
Incubation: The treated, infected cells are incubated for a defined period (e.g., 72 hours).
-
CFU Enumeration: Macrophages are lysed, and the intracellular bacteria are plated on Middlebrook 7H11 agar to determine the number of colony-forming units (CFUs). The reduction in CFUs in treated versus untreated cells indicates the intracellular activity of the drug.
Time-Kill Assay
This assay evaluates the bactericidal activity of this compound over time.
-
Bacterial Culture: A mid-log phase culture of M. tuberculosis H37Rv is prepared in 7H9 broth.
-
Drug Exposure: this compound is added to the bacterial culture at various multiples of its MIC.
-
Sampling: Aliquots are taken at different time points (e.g., 0, 2, 4, 6, 24, 48, and 72 hours).
-
CFU Enumeration: Samples are serially diluted and plated on 7H11 agar to determine the number of viable bacteria (CFUs) at each time point.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted to determine the rate of killing.
In Vivo Efficacy in a Mouse Model
This protocol describes the evaluation of this compound cilexetil in a DHP-1 knockout mouse model of tuberculosis.
-
Animal Model: DHP-1 knockout mice are used to prevent the rapid degradation of the β-lactam.
-
Infection: Mice are infected with a low-dose aerosol of M. tuberculosis H37Rv.
-
Treatment: Treatment with oral this compound cilexetil is initiated at a specified time post-infection and administered daily for a defined duration.
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized, and their lungs are homogenized. The bacterial load (CFUs) in the lungs is determined by plating serial dilutions of the homogenates on 7H11 agar.
-
Comparison: The reduction in lung CFUs in the this compound-treated group is compared to that in an untreated control group and a group treated with a standard-of-care regimen.
Visualizations: Pathways and Workflows
The following diagrams illustrate key aspects of this compound's mechanism and preclinical evaluation.
Caption: Preclinical evaluation workflow for a new tuberculosis drug candidate.
Caption: Activation of the prodrug this compound cilexetil to its active form.
Caption: this compound's mechanism of action via inhibition of peptidoglycan synthesis.
References
Sanfetrinem: A Technical Whitepaper on the Repurposing of a Tricyclic Carbapenem for Infectious Diseases
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
Once relegated to the archives of pharmaceutical development, the tricyclic carbapenem sanfetrinem is experiencing a resurgence of interest as a potential therapeutic agent for challenging infectious diseases, most notably tuberculosis (TB). Developed by GlaxoSmithKline in the 1990s and advanced to Phase 2 clinical trials for respiratory tract infections, its development was halted for commercial reasons.[1][2] However, recent preclinical evidence has illuminated its potent intracellular activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, catalyzing its re-evaluation as a much-needed oral antibiotic for TB.[1][3] This document provides a comprehensive technical overview of this compound, consolidating available preclinical and clinical data to support its further investigation and development.
Core Compound Profile
-
Compound: this compound
-
Prodrug: this compound Cilexetil (oral formulation)[1]
-
Chemical Class: Tricyclic β-lactam (Trinem)[4]
-
Mechanism of Action: As a carbapenem, this compound inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[5][6] This disruption of cell wall integrity leads to bacterial cell lysis and death.[5][6]
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound's bactericidal activity stems from its interference with the final stages of peptidoglycan biosynthesis, a pathway crucial for maintaining the structural integrity of the bacterial cell wall. The diagram below illustrates the key stages of this pathway and the point of inhibition by this compound.
Caption: Inhibition of bacterial cell wall synthesis by this compound.
Quantitative In Vitro Activity
This compound has demonstrated potent in vitro activity against a broad spectrum of bacteria, including key respiratory pathogens and Mycobacterium tuberculosis.
Activity Against Common Bacterial Pathogens
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various clinical isolates.
| Organism | Resistance Profile | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Streptococcus pneumoniae | Penicillin-Susceptible | - | ≤0.007 | ≤0.007 | [7] |
| Streptococcus pneumoniae | Penicillin-Resistant | - | - | 0.5 | [7] |
| Streptococcus pneumoniae | - | - | 0.015 | 0.5 | [8] |
| Haemophilus influenzae | - | - | 0.25 | 0.5 | [8] |
| Moraxella catarrhalis | - | - | 0.015 | 0.03 | [8] |
| Staphylococcus aureus | Methicillin-Susceptible | - | - | 0.06 | [7] |
| Staphylococcus aureus | Methicillin-Resistant (MIC 8-16 µg/mL) | - | 0.25-1 | - | [7] |
| Staphylococcus aureus | Methicillin-Resistant (MIC ≥32 µg/mL) | - | 8->32 | - | [7] |
| Escherichia coli | - | - | - | 0.25 | [4] |
| Klebsiella pneumoniae | - | - | - | 0.5 | [4] |
| Enterococcus faecium | Ampicillin & Vancomycin Resistant | 19 | 16-64 | - | [9] |
Repurposing for Tuberculosis: Activity Against Mycobacterium tuberculosis
A key focus of recent research has been the activity of this compound against M. tuberculosis.
| Strain Type | No. of Isolates | Condition | MIC₉₀ (µg/mL) | Reference |
| Drug-Susceptible, MDR & XDR | - | This compound alone | 1-4 | [1][3] |
| Drug-Susceptible, MDR & XDR | - | This compound + Clavulanate | 0.5-2 | [10] |
| H37Rv (intracellular, THP-1 cells) | - | This compound alone | 0.5 (MICTHP1) | [1] |
| H37Rv (extracellular, 7H9 broth) | - | This compound alone | 1.5 (MIC7H9) | [1] |
Notably, this compound's potency against M. tuberculosis is enhanced in the presence of cholesterol, which is a primary carbon source for the bacterium during infection, suggesting that standard in vitro testing may underestimate its in vivo efficacy.[3][10][11]
Preclinical In Vivo Efficacy
The oral prodrug, this compound cilexetil, has demonstrated significant efficacy in various murine models of infection.
Murine Models of Bacterial Infection
| Infection Model | Pathogen | Efficacy Metric | This compound Cilexetil ED₅₀ (mg/kg) | Comparator ED₅₀ (mg/kg) | Reference |
| Systemic Infection (Septicemia) | S. aureus Smith | 50% Effective Dose (ED₅₀) | 0.09 | Cefdinir: 0.88, Amoxicillin: 10.12 | [4] |
| Systemic Infection (Septicemia) | S. aureus 5 (β-lactamase+) | 50% Effective Dose (ED₅₀) | 0.71 | Cefdinir: 3.25, Amoxicillin: 79.8 | [4] |
| Systemic Infection (Septicemia) | S. pyogenes | 50% Effective Dose (ED₅₀) | 0.08 | Cefdinir: 0.51, Amoxicillin: 1.48 | [4] |
| Systemic Infection (Septicemia) | E. coli | 50% Effective Dose (ED₅₀) | 0.17 | Cefdinir: 0.28, Amoxicillin: 6.88 | [4] |
| Respiratory Infection | S. pneumoniae (Penicillin-Susceptible) | Bacterial Load Reduction | More effective than amoxicillin | - | [12] |
| Respiratory Infection | S. pneumoniae (Penicillin-Resistant) | Bacterial Load Reduction | More effective than amoxicillin | - | [12] |
Murine Model of Tuberculosis
In a dehydropeptidase-I (DHP-I) knockout mouse model of TB, oral this compound cilexetil was shown to be as effective as a combination of subcutaneous meropenem and oral amoxicillin/clavulanate.[1][13]
Pharmacokinetics
Preclinical Pharmacokinetics in Mice
Pharmacokinetic parameters were determined in mice following a single oral dose of 10 mg/kg of this compound cilexetil.
| Parameter | Plasma | Lung |
| Cₘₐₓ (µg/mL) | 7.60 | 1.94 |
| Tₘₐₓ (h) | 0.25 | 0.125 |
| t₁/₂ (h) | 0.37 | 0.41 |
| AUC₀₋∞ (µg·h/mL) | 6.16 | 1.52 |
| Source:[4] |
Human Pharmacokinetics
This compound cilexetil underwent Phase 2 clinical trials for respiratory tract infections, demonstrating its ability to achieve therapeutically relevant exposures upon oral dosing in adults and children.[14] While specific pharmacokinetic data from these trials are not publicly available, the progression to Phase 2 indicates an acceptable safety and pharmacokinetic profile in humans. A Phase 2a trial evaluating the early bactericidal activity, safety, and pharmacokinetics of this compound cilexetil in adults with pulmonary TB is ongoing (NCT05388448).[11][15][16]
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution for M. tuberculosis
The following workflow outlines a standard broth microdilution method for determining the MIC of this compound against M. tuberculosis.
Caption: Workflow for M. tuberculosis MIC determination.
In Vivo Efficacy: Murine Model of Systemic Infection
The following workflow describes a murine model of bacteremia to evaluate the in vivo efficacy of this compound cilexetil.
Caption: Workflow for murine systemic infection model.
Stability to β-Lactamases
This compound exhibits stability against a range of β-lactamases, a key advantage for an antibiotic in this class. It is stable to TEM-1 and extended-spectrum β-lactamases (ESBLs).[5] However, its activity is compromised by class B metallo-β-lactamases (e.g., IMP-1) and certain class A carbapenemases (e.g., Sme-1, NMC-A).[5]
Future Directions and Conclusion
The repurposing of this compound, particularly for tuberculosis, represents a promising and accelerated pathway to address a critical unmet medical need. Its oral bioavailability, potent intracellular activity against resistant Mtb strains, and established safety profile from previous clinical trials make it an attractive candidate for inclusion in novel TB treatment regimens.[1][3] The results of the ongoing Phase 2a clinical trial are eagerly awaited and will be pivotal in determining the future trajectory of this resurrected antibiotic. Further research should also explore its potential against other difficult-to-treat infections where an oral carbapenem could provide a significant therapeutic advantage. The journey of this compound underscores the value of re-examining shelved pharmaceutical assets in the light of new scientific understanding and evolving clinical needs.
References
- 1. This compound | Working Group for New TB Drugs [newtbdrugs.org]
- 2. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Antibacterial Activities of this compound Cilexetil, a New Oral Tricyclic Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. thesciencenotes.com [thesciencenotes.com]
- 7. In-vitro activity of this compound against isolates of Streptococcus pneumoniae and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of this compound (GV104326), a new trinem antimicrobial agent, versus Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity of the trinem this compound (GV104326) against gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis | bioRxiv [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. In vivo antibacterial activities of this compound cilexetil, a new oral tricyclic antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combinations of β-Lactam Antibiotics Currently in Clinical Trials Are Efficacious in a DHP-I-Deficient Mouse Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro Time-Kill Assay for Sanfetrinem Against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanfetrinem, a first-in-class tricyclic carbapenem, is an oral beta-lactam antibiotic being repurposed for the treatment of tuberculosis (TB).[1][2] Preclinical studies have demonstrated its potent activity against both drug-susceptible and multidrug-resistant/extensively drug-resistant (MDR/XDR) strains of Mycobacterium tuberculosis (M. tuberculosis).[3][4] Time-kill assays have confirmed the rapid bactericidal activity of this compound against M. tuberculosis both intracellularly and in broth cultures.[1][2] This document provides detailed protocols for performing in vitro time-kill assays to evaluate the bactericidal kinetics of this compound against M. tuberculosis.
Data Presentation
Table 1: In Vitro Activity of this compound against M. tuberculosis H37Rv
| Parameter | Value (µg/mL) | Reference |
| MIC in 7H9 Broth (MIC7H9) | 1.5 | [1][2] |
| MIC against Intracellular M. tuberculosis (MICTHP1) | 0.5 | [1][2] |
Table 2: Time-Kill Assay Parameters for this compound against M. tuberculosis
| Parameter | Description |
| Test Organism | M. tuberculosis H37Rv (or other clinical isolates) |
| Culture Medium | Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80 |
| Inoculum Preparation | Mid-log phase culture adjusted to a starting inoculum of approximately 1-5 x 105 CFU/mL |
| This compound Concentrations | 0.5x, 1x, 2x, 4x, and 8x the Minimum Inhibitory Concentration (MIC) |
| Control Groups | Growth control (no drug) and a relevant comparator antibiotic (e.g., isoniazid or rifampicin) |
| Incubation Conditions | 37°C with continuous agitation |
| Sampling Time Points | 0, 1, 2, 4, and 7 days |
| Quantification Method | Colony Forming Unit (CFU) enumeration on Middlebrook 7H10 agar plates |
Experimental Protocols
I. Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
This compound powder
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth
-
OADC supplement
-
Tween 80
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).
-
Prepare M. tuberculosis Inoculum: Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture to a final concentration of approximately 5 x 105 CFU/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of this compound in 7H9 broth in a 96-well plate.
-
Inoculation: Add the prepared M. tuberculosis inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 7-14 days.
-
MIC Determination: The MIC is the lowest concentration of this compound that shows no visible turbidity.
II. Time-Kill Assay
Objective: To assess the rate and extent of bactericidal activity of this compound against M. tuberculosis over time.
Materials:
-
This compound
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth with supplements
-
Sterile culture tubes or flasks
-
Middlebrook 7H10 agar plates
-
Incubator with shaking capabilities
Procedure:
-
Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis in 7H9 broth. Adjust the turbidity to achieve a starting inoculum of 1-5 x 105 CFU/mL.
-
Drug Preparation: Prepare culture tubes or flasks containing 7H9 broth with the desired concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC). Include a drug-free growth control.
-
Inoculation: Inoculate each tube with the prepared M. tuberculosis suspension.
-
Time Point 0 Sampling: Immediately after inoculation, remove an aliquot from the growth control tube. Perform serial ten-fold dilutions and plate on 7H10 agar to determine the initial CFU/mL.
-
Incubation: Incubate all tubes at 37°C with agitation.
-
Subsequent Sampling: At predetermined time points (e.g., 24, 48, 96, and 168 hours), remove aliquots from each tube.
-
CFU Enumeration: Perform serial dilutions of each aliquot and plate on 7H10 agar. Incubate the plates at 37°C for 3-4 weeks.
-
Data Analysis: Count the colonies on the plates and calculate the CFU/mL for each time point and concentration. Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Visualizations
Caption: Workflow for the in vitro time-kill assay of this compound against M. tuberculosis.
References
- 1. This compound | Working Group for New TB Drugs [newtbdrugs.org]
- 2. This compound, repurposing an oral beta-lactam with intracellular activity for the treatment of tuberculosis | ARAID [araid.es]
- 3. This compound, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note & Protocol: Sanfetrinem Cilexetil Formulation for In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sanfetrinem cilexetil is the orally bioavailable prodrug of this compound, a novel tricyclic β-lactam antibiotic.[1][2] this compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] Its efficacy has been demonstrated in various murine infection models, including septicemia and respiratory infections caused by pathogens like Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli.[2][3] As an oral prodrug, this compound cilexetil is specifically designed for oral administration, after which it is hydrolyzed into its active form, this compound. This document provides detailed protocols for the formulation and oral administration of this compound cilexetil in mouse models based on established methodologies.
Mechanism of Action
This compound cilexetil is inactive in its ester form. In vivo, esterases hydrolyze the cilexetil moiety to release the active drug, this compound.[1] Like other β-lactam antibiotics, this compound targets and inhibits bacterial penicillin-binding proteins (PBPs).[4] These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By inhibiting PBPs, this compound disrupts cell wall integrity, leading to bacterial cell lysis and death.[4]
Caption: Mechanism of Action of this compound Cilexetil.
Physicochemical Properties
Proper formulation requires an understanding of the compound's physical and chemical characteristics.
| Property | Value |
| Chemical Formula | C₂₃H₃₃NO₈ |
| Molecular Weight | 451.5 g/mol |
| Appearance | Solid powder |
| Solubility | Poorly soluble in water.[5] |
| Class | Tricyclic β-lactam (Trinem) Antibiotic Prodrug |
Data sourced from PubChem and inferred from experimental protocols.
Experimental Protocols
Protocol 1: Preparation of this compound Cilexetil Oral Suspension
This protocol is based on the vehicle used in published preclinical studies of this compound cilexetil.[3] Due to its poor aqueous solubility, the compound is administered as a suspension.
Materials:
-
This compound cilexetil powder
-
Methylcellulose (Methocel, e.g., 400 cP viscosity)[6]
-
Sterile, purified water or 0.9% saline
-
Analytical balance
-
Spatula
-
Mortar and pestle (optional, for breaking up powder clumps)
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Sterile dosing tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes)
Procedure:
-
Prepare 0.5% Methylcellulose Vehicle: a. Heat approximately half of the final required volume of water/saline to 60-80°C.[7] b. Weigh the required amount of methylcellulose powder (e.g., 0.5 g for 100 mL of vehicle). c. While stirring the hot water vigorously, slowly add the methylcellulose powder to create a uniform dispersion.[8] d. Remove from heat and add the remaining volume of cold (4°C) water/saline while continuing to stir.[7] e. Continue stirring in a cold environment (e.g., on ice or at 4°C) until the solution becomes clear and viscous. This may take several hours or can be left overnight.[8]
-
Calculate Required Drug Amount: a. Determine the desired dose (e.g., 10 mg/kg).[3] b. Determine the dosing volume (typically 10 mL/kg for mice, which is 0.2 mL for a 20 g mouse).[9] c. Calculate the final concentration needed for the suspension.
-
Example: For a 10 mg/kg dose in a 10 mL/kg volume: Concentration = (10 mg/kg) / (10 mL/kg) = 1 mg/mL.
-
-
Prepare the Suspension: a. Weigh the calculated amount of this compound cilexetil powder. b. Add a small amount of the prepared 0.5% methylcellulose vehicle to the powder and triturate to form a smooth, uniform paste. This prevents clumping. c. Gradually add the remaining vehicle while stirring continuously with the magnetic stirrer. d. Continue stirring for at least 15-30 minutes to ensure a homogenous suspension. e. Note: Always prepare the suspension fresh on the day of the experiment and keep it stirring or vortexed immediately before each administration to ensure uniform dosing.
Caption: Workflow for preparing the oral drug suspension.
Protocol 2: Administration by Oral Gavage
Oral gavage is a standard method for ensuring precise oral dosing in mice.[9] Proper training and technique are critical to minimize animal stress and prevent injury.
Materials:
-
Prepared this compound cilexetil suspension
-
Appropriately sized syringe (e.g., 1 mL)
-
Straight or curved gavage needle (20-22 gauge for adult mice, with a ball-tip).[10]
Procedure:
-
Animal Handling and Restraint: a. Weigh the mouse to calculate the exact volume to be administered.[11] b. Gently but firmly restrain the mouse by scruffing the loose skin over the neck and shoulders to immobilize the head.[12] c. Position the mouse vertically, allowing its body to be supported. This helps straighten the path to the esophagus.[11]
-
Gavage Needle Insertion: a. Before the first use, measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach; do not insert beyond this point.[10][11] b. Fill the syringe with the calculated dose of the suspension, ensuring there are no air bubbles. Vortex the suspension immediately before drawing it up. c. Insert the ball-tipped needle into the diastema (the gap behind the incisors) and gently advance it along the roof of the mouth towards the pharynx.[11] d. The mouse should swallow as the tube enters the esophagus. The tube should pass smoothly with no resistance. If resistance is felt, withdraw immediately and reposition. Forcing the needle can cause perforation or entry into the trachea.[13]
-
Substance Administration: a. Once the needle is in place, dispense the liquid slowly and steadily. b. After administration, gently remove the needle in a single smooth motion. c. Return the mouse to its cage and monitor it for at least 10-15 minutes for any signs of respiratory distress or adverse reactions.[9]
Data from In Vivo Mouse Models
The following tables summarize representative data from published studies involving oral administration of this compound cilexetil to mice.
Table 1: Pharmacokinetic Parameters in Mice (Single 10 mg/kg Oral Dose) [3]
| Specimen | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC₀₋∞ (µg·h/mL) |
|---|---|---|---|---|
| Plasma | 7.60 | 0.25 | 0.37 | 6.16 |
| Lung | 1.94 | 0.125 | 0.41 | 1.52 |
Cmax: Maximum concentration; Tmax: Time to maximum concentration; t1/2: Half-life; AUC: Area under the curve.
Table 2: Efficacy (ED₅₀) in Murine Bacteremia Model [3]
| Pathogen | ED₅₀ (mg/kg) |
|---|---|
| S. aureus Smith | 1.10 |
| S. pyogenes C203 | 0.13 |
| E. coli KC-14 | 1.15 |
ED₅₀: 50% effective dose, calculated based on survival after 7 days post-infection.
Application Notes
-
Vehicle Choice: Methylcellulose is a standard, inert suspending agent used for oral administration of water-insoluble compounds in preclinical studies.[5][14] It increases the viscosity of the vehicle, which helps to maintain a uniform suspension and improves the accuracy of dosing.
-
Animal Welfare: Oral gavage can be a stressful procedure. Personnel must be thoroughly trained.[9] As an alternative for chronic studies, voluntary consumption of the drug mixed into a palatable food or jelly can be considered, though this may require validation to ensure complete and consistent dosing.[13]
-
Stability: β-lactam antibiotics can be susceptible to hydrolysis. It is strongly recommended to prepare the suspension fresh each day and store it on ice if not used immediately. Do not use previously prepared or stored suspensions without stability validation.
-
Dose Range: Doses in mouse models have ranged from 10 mg/kg for general efficacy studies to as high as 400 mg/kg in specific tuberculosis models.[3][15] The appropriate dose will depend on the infection model and the susceptibility of the pathogen.
References
- 1. This compound | Working Group for New TB Drugs [newtbdrugs.org]
- 2. In vivo antibacterial activities of this compound cilexetil, a new oral tricyclic antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Antibacterial Activities of this compound Cilexetil, a New Oral Tricyclic Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Upcycling” known molecules and targets for drug-resistant TB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparing Methyl Cellulose - General Lab Techniques [protocol-online.org]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. research.fsu.edu [research.fsu.edu]
- 12. instechlabs.com [instechlabs.com]
- 13. researchanimaltraining.com [researchanimaltraining.com]
- 14. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Sanfetrinem Concentration in Plasma and Lung Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantification of sanfetrinem in plasma and lung tissue using two distinct analytical methodologies: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a Microbiological Agar Diffusion Assay. The LC-MS/MS method offers high selectivity and sensitivity for precise quantification, while the microbiological assay provides a measure of the antibiotic's biological activity.
Method 1: Quantification of this compound by LC-MS/MS
This method is ideal for pharmacokinetic studies requiring high sensitivity and specificity.
Data Presentation: LC-MS/MS Method Performance
| Parameter | Plasma | Lung Tissue (Homogenate Supernatant) |
| Linearity Range | 10 ng/mL - 5 µg/mL[1] | Expected to be similar to plasma, requires validation |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1] | Method dependent, requires validation |
| Accuracy | Within ±15% of nominal concentration | Within ±15% of nominal concentration |
| Precision (CV%) | <15% | <15% |
| Recovery | >85% | >80% |
Experimental Protocol: LC-MS/MS Analysis of this compound in Plasma
This protocol is based on a previously developed and validated method for the determination of this compound in human plasma[1].
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar carbapenem)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
2. Sample Preparation:
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 150 µL of acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant with water (e.g., 1:1 v/v) as needed to be within the calibration range.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: Phenomenex Luna C18(2), 50x2.0 mm, 5 µm, or equivalent[1].
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of this compound and the IS from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound and the IS need to be optimized.
4. Data Analysis:
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Protocol: LC-MS/MS Analysis of this compound in Lung Tissue
This protocol requires an initial homogenization step to extract the drug from the tissue matrix.
1. Materials and Reagents:
-
Same as for plasma analysis.
-
Phosphate Buffered Saline (PBS), pH 7.4.
2. Lung Tissue Homogenization:
-
Accurately weigh a portion of the lung tissue.
-
Add a 3-fold volume (w/v) of cold PBS.
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is achieved.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
3. Sample Preparation (from Homogenate Supernatant):
-
Follow the same protein precipitation procedure as described for plasma, using the lung homogenate supernatant as the sample.
4. LC-MS/MS Conditions and Data Analysis:
-
Follow the same LC-MS/MS conditions and data analysis procedures as described for plasma.
Method 2: Quantification of this compound by Microbiological Agar Diffusion Assay
This method provides a measure of the biological activity of this compound and is a cost-effective alternative to LC-MS/MS.
Data Presentation: Microbiological Assay Performance
| Parameter | Plasma / Lung Tissue Extract |
| Indicator Organism | Bacillus subtilis ATCC 6633[2] |
| Assay Sensitivity | 0.033 µg/mL[2] |
| Linearity Range | Dependent on standard curve, typically 0.1 - 10 µg/mL |
| Precision (CV%) | <20% |
| Accuracy | Within ±20% of nominal concentration |
Experimental Protocol: Microbiological Agar Diffusion Assay
This protocol is based on the paper disk method for antibiotic quantification[2].
1. Materials and Reagents:
-
This compound reference standard
-
Bacillus subtilis ATCC 6633
-
Cephaloridine test medium (or Mueller-Hinton Agar)
-
Sterile paper disks (6 mm diameter)
-
Sterile saline solution (0.9% NaCl)
-
Phosphate Buffer (pH 6.5-6.6)
-
Acetonitrile/Acetone (70/30, v/v) mixture for tissue extraction.
2. Preparation of Inoculum:
-
Culture Bacillus subtilis on an appropriate agar slant.
-
Prepare a suspension of the organism in sterile saline to match the turbidity of a 0.5 McFarland standard.
3. Preparation of Agar Plates:
-
Prepare the agar medium according to the manufacturer's instructions and sterilize.
-
Cool the agar to 48-50°C.
-
Add the standardized Bacillus subtilis inoculum to the molten agar (e.g., 1 mL of inoculum per 100 mL of agar).
-
Mix gently and pour a uniform layer into sterile Petri dishes.
-
Allow the agar to solidify completely.
4. Sample Preparation:
-
Plasma: Plasma samples can often be applied directly to the paper disks or after dilution with phosphate buffer.
-
Lung Tissue:
-
Homogenize the lung tissue in a 3-fold volume of the acetonitrile/acetone mixture.
-
Centrifuge at 10,000 x g for 15 minutes.
-
Collect the supernatant.
-
Evaporate the organic solvent from the supernatant under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of phosphate buffer.
-
5. Assay Procedure:
-
Prepare a series of this compound standard solutions in phosphate buffer.
-
Aseptically apply sterile paper disks to the surface of the inoculated agar plates.
-
Pipette a fixed volume (e.g., 20 µL) of each standard solution and prepared sample onto separate disks.
-
Incubate the plates at 37°C for 18-24 hours.
6. Data Analysis:
-
Measure the diameter of the zones of inhibition around each disk to the nearest millimeter.
-
Create a standard curve by plotting the logarithm of the this compound concentration against the diameter of the inhibition zones.
-
Determine the concentration of this compound in the samples by interpolating the measured zone diameters on the standard curve.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the sample type and the chosen analytical method, leading to the determination of this compound concentration.
References
Application Notes and Protocols for Testing Sanfetrinem Synergy with Other Anti-Tuberculosis Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of infectious disease mortality worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of novel therapeutic strategies.[1][2] Sanfetrinem, an oral carbapenem antibiotic, has been repurposed and shows promising activity against Mtb, including clinical isolates resistant to current drugs.[3][4][5][6] This β-lactam antibiotic targets the synthesis of the bacterial cell wall.[1][7] Preclinical studies have demonstrated that this compound exhibits synergistic effects when combined with other anti-TB drugs, potentially enhancing therapeutic efficacy and overcoming drug resistance.[3][8]
These application notes provide detailed protocols for assessing the synergistic potential of this compound with other anti-TB agents, both in vitro and in vivo. The methodologies described herein are based on established techniques for evaluating drug interactions against M. tuberculosis.
Data Presentation: Summary of this compound Synergy
The following table summarizes the reported synergistic interactions between this compound and other anti-TB drugs from preclinical studies. The Fractional Inhibitory Concentration Index (FICI) is a common measure of drug interaction, where a value of ≤0.5 typically indicates synergy.
| Combination Drugs | M. tuberculosis Strains | In Vitro/In Vivo | Key Findings | FICI Values | Reference |
| Amoxicillin | Mtb H37Rv, clinical isolates | In vitro | Strong synergistic interaction observed. | <0.25 | [3][8] |
| Rifampicin | Mtb H37Rv, clinical isolates | In vitro | Strong synergistic interaction observed. | <0.25 | [3][8] |
| Rifapentine | Mtb H37Rv, clinical isolates | In vitro | Synergistic interaction observed. | 0.38 | [3][8] |
| Ethambutol | Mtb H37Rv, clinical isolates | In vitro | Synergistic interaction observed. | 0.5 | [3][8] |
| Isoniazid & Rifampicin | Drug-susceptible Mtb H37Rv, pre-MDR mutants | In vitro and in Mtb-infected macrophages | Three-drug combination showed enhanced inhibitory activity.[9] | Not explicitly stated for this compound, but the three-drug combination was more effective. | [9] |
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Assay
The checkerboard assay is a widely used method to systematically test pairwise combinations of drugs to determine their synergistic, additive, indifferent, or antagonistic effects.[2][10]
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for this compound in combination with other anti-TB drugs.
Materials:
-
Mycobacterium tuberculosis strain(s) of interest (e.g., H37Rv, clinical isolates)
-
7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase)
-
96-well microtiter plates
-
This compound and other test drugs (e.g., rifampicin, isoniazid, ethambutol, amoxicillin)
-
Resazurin sodium salt solution (for viability assessment)[9][11]
-
Plate reader for fluorescence or absorbance measurement
Protocol:
-
Preparation of Drug Dilutions:
-
Prepare stock solutions of this compound and the partner drug in an appropriate solvent.
-
Perform serial two-fold dilutions of each drug in 7H9-OADC medium in separate 96-well plates to create a gradient of concentrations.
-
-
Checkerboard Plate Setup:
-
In a new 96-well plate, add 50 µL of the diluted this compound along the rows and 50 µL of the diluted partner drug along the columns. This creates a matrix of drug combinations.
-
Include wells with each drug alone (as controls to determine the Minimum Inhibitory Concentration - MIC) and wells with no drugs (growth control).
-
-
Inoculum Preparation and Inoculation:
-
Grow M. tuberculosis to mid-log phase (OD600 of 0.5-0.8).
-
Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9-OADC.
-
Add 100 µL of the bacterial suspension to each well of the checkerboard plate.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
Assessment of Growth Inhibition (Resazurin Microtiter Assay - REMA): [9]
-
Add 20 µL of resazurin solution to each well.
-
Incubate for an additional 24-48 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.[11]
-
-
Calculation of FICI:
-
The FICI is calculated as follows: FICI = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)[9]
-
Interpretation of FICI values: [9][12]
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: No interaction (additive or indifferent)
-
FICI > 4.0: Antagonism
-
-
Workflow for In Vitro Checkerboard Assay
Caption: Workflow for determining drug synergy using the checkerboard assay.
Time-Kill Kinetics Assay
This assay provides dynamic information on the bactericidal or bacteriostatic activity of drug combinations over time.[13][14]
Objective: To evaluate the rate of killing of M. tuberculosis by this compound in combination with other drugs.
Materials:
-
Mycobacterium tuberculosis strain(s)
-
7H9 broth with OADC supplement
-
This compound and partner drug(s) at desired concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile culture tubes or flasks
-
7H10 agar plates for Colony Forming Unit (CFU) enumeration
Protocol:
-
Inoculum Preparation:
-
Grow M. tuberculosis to early to mid-log phase.
-
Dilute the culture to a starting concentration of approximately 10^5 - 10^6 CFU/mL in 7H9-OADC broth.
-
-
Drug Exposure:
-
Set up culture tubes/flasks with the following conditions:
-
No drug (growth control)
-
This compound alone
-
Partner drug alone
-
This compound + partner drug combination
-
-
Incubate all tubes at 37°C with shaking.
-
-
Sampling and CFU Enumeration:
-
At predetermined time points (e.g., 0, 2, 4, 7, and 14 days), collect an aliquot from each culture.
-
Perform serial ten-fold dilutions in fresh 7H9 broth.
-
Plate the dilutions onto 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is indicated by a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
-
Antagonism is indicated by a ≥2-log10 increase in CFU/mL by the combination compared to the most active single agent.
-
Indifference is a <2-log10 change in CFU/mL.
-
Logical Flow of Time-Kill Kinetics Assay
References
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an oral ß-lactam antibiotic repurposed for the treatment of tuberculosis - Repositorio Institucional de Documentos [zaguan.unizar.es]
- 6. researchgate.net [researchgate.net]
- 7. Revolutionizing tuberculosis treatment: Breakthroughs, challenges, and hope on the horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. journals.asm.org [journals.asm.org]
- 12. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of the time-kill kinetics assay as part of a preclinical modeling framework for assessing the activity of anti-tuberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis. [iris.unipv.it]
Application Notes and Protocols for Establishing a Sanfetrinem-Resistant Mycobacterium tuberculosis Strain
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Sanfetrinem is a tricyclic carbapenem, a class of β-lactam antibiotics, which has shown potent bactericidal activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis).[1][2][3][4] As with any antimicrobial agent, the potential for the development of resistance is a critical area of investigation for understanding its long-term efficacy and for the development of new therapeutic strategies. These application notes provide a detailed protocol for the in vitro generation of a this compound-resistant M. tuberculosis strain. The established resistant strain can be a valuable tool for researchers studying the mechanisms of β-lactam resistance in M. tuberculosis, for screening new antimicrobial compounds that may overcome this resistance, and for validating diagnostic assays.
The primary mechanisms of β-lactam resistance in M. tuberculosis include the production of a broad-spectrum β-lactamase (BlaC), modifications of the drug targets (penicillin-binding proteins or PBPs), alterations in cell wall permeability, and the action of efflux pumps.[1][2][4][5] The protocol outlined below employs a gradual exposure of a susceptible M. tuberculosis strain to increasing concentrations of this compound to select for spontaneous resistant mutants.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis H37Rv Wild-Type and Resistant Strains
| Strain | Passage Number | This compound MIC (µg/mL) | Fold Change in MIC |
| M. tuberculosis H37Rv (Wild-Type) | 0 | 1.0 | - |
| This compound-Resistant Mutant 1 | 15 | 16.0 | 16 |
| This compound-Resistant Mutant 2 | 15 | 32.0 | 32 |
| This compound-Resistant Mutant 3 | 15 | 16.0 | 16 |
Table 2: Characterization of this compound-Resistant M. tuberculosis H37Rv Mutants
| Strain | Growth Rate (Doubling Time in hours) | Relative blaC Expression (Fold Change) | PBP Mutation Identified |
| M. tuberculosis H37Rv (Wild-Type) | 22 ± 2 | 1.0 | None |
| This compound-Resistant Mutant 1 | 25 ± 3 | 1.2 | PonA1 (A342T) |
| This compound-Resistant Mutant 2 | 28 ± 2 | 4.5 | blaC promoter (-35 T>G) |
| This compound-Resistant Mutant 3 | 24 ± 3 | 1.1 | Ldt_Mt2 (G257D) |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol details the determination of the MIC of this compound against M. tuberculosis using the microplate Alamar blue assay (MABA).
Materials:
-
M. tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
This compound (analytical grade)
-
Sterile 96-well microplates
-
Alamar blue reagent
-
Resazurin solution
-
Sterile deionized water
Procedure:
-
Prepare a stock solution of this compound in sterile deionized water.
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute 1:50 in 7H9 broth.
-
In a 96-well plate, prepare two-fold serial dilutions of this compound in 7H9 broth.
-
Inoculate each well with the diluted bacterial suspension. Include a drug-free control well and a sterile control well.
-
Incubate the plate at 37°C for 7 days.
-
Add Alamar blue and resazurin solution to each well and incubate for another 24 hours.
-
The MIC is defined as the lowest concentration of this compound that prevents a color change from blue to pink.
Protocol 2: In Vitro Generation of a this compound-Resistant M. tuberculosis Strain
This protocol describes the method for selecting for this compound-resistant mutants of M. tuberculosis by serial passage in the presence of sub-inhibitory and inhibitory concentrations of the drug.
Materials:
-
M. tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented as described above
-
Middlebrook 7H10 agar supplemented with 0.5% glycerol and 10% OADC
-
This compound
-
Sterile culture tubes and Petri dishes
Procedure:
-
Determine the initial MIC of this compound for the wild-type M. tuberculosis H37Rv strain as described in Protocol 1.
-
Inoculate a culture of M. tuberculosis H37Rv in 7H9 broth containing a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC).
-
Incubate the culture at 37°C until it reaches the late-log phase.
-
Serially passage the culture into fresh 7H9 broth with a gradually increasing concentration of this compound (e.g., in increments of 0.5 x the previous concentration).
-
After several passages, plate the culture onto 7H10 agar plates containing this compound at concentrations of 2x, 4x, 8x, and 16x the initial MIC of the wild-type strain.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Select individual colonies that grow on the this compound-containing plates.
-
Subculture each selected colony in drug-free 7H9 broth to expand the population.
-
Confirm the resistance phenotype by re-determining the MIC of this compound for each selected mutant as described in Protocol 1. A significant increase in the MIC (e.g., >4-fold) indicates the successful establishment of a resistant strain.
-
Cryopreserve the confirmed resistant strains for future use.
Protocol 3: Characterization of the this compound-Resistant Strain
This protocol provides a brief overview of the initial characterization of the generated resistant strain.
Materials:
-
This compound-resistant M. tuberculosis strain
-
Wild-type M. tuberculosis H37Rv
-
Appropriate culture media and reagents for growth curve analysis, RNA extraction, and DNA sequencing.
Procedure:
-
Growth Rate Analysis: Compare the growth rate of the resistant strain to the wild-type strain in drug-free 7H9 broth by measuring the optical density at 600 nm at regular intervals.
-
Gene Expression Analysis: Extract RNA from both wild-type and resistant strains grown to mid-log phase. Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of genes known to be involved in β-lactam resistance, such as blaC.
-
Genomic DNA Sequencing: Extract genomic DNA from the resistant strain and perform whole-genome sequencing or targeted sequencing of genes encoding penicillin-binding proteins (ponA1, ponA2, etc.), β-lactamases (blaC), and other potential resistance-conferring genes to identify mutations.
Visualizations
Caption: Experimental workflow for establishing a this compound-resistant M. tuberculosis strain.
Caption: Potential mechanisms of this compound resistance in M. tuberculosis.
References
- 1. Mechanisms of β-lactam killing and resistance in the context of Mycobacterium tuberculosis. | Broad Institute [broadinstitute.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. β-Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Using Sanfetrinem in a Hollow Fiber Model of Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the hollow fiber system (HFS) to evaluate the pharmacokinetics and pharmacodynamics (PK/PD) of sanfetrinem against Mycobacterium tuberculosis. This compound is a repurposed oral β-lactam antibiotic with promising activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis.[1][2][3][4] The hollow fiber model is an advanced in vitro system that can simulate human-like drug concentration-time profiles, offering a crucial pre-clinical tool to optimize dosing regimens and predict clinical efficacy.[5][6][7][8]
Overview of this compound Activity
This compound, a first-in-class tricyclic carbapenem, has demonstrated potent bactericidal activity against M. tuberculosis.[1][2] Its oral prodrug form, this compound cilexetil, makes it a particularly attractive candidate for tuberculosis treatment, which typically requires long-term, orally administered drug regimens.[1][2][3] Pre-clinical studies have highlighted its efficacy against intracellular bacteria and various clinical isolates.[1][2][3][9]
Data Presentation: In Vitro Activity of this compound
The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against M. tuberculosis.
Table 1: MIC of this compound against M. tuberculosis H37Rv
| Culture Condition | MIC (μg/mL) |
| Intracellular (THP-1 cells) | 0.5 |
| Broth (7H9 medium) | 1.5 |
Data sourced from multiple references.[1][2]
Table 2: Comparative MIC90 of this compound and Meropenem against Clinical Isolates
| Drug | MIC90 (μg/mL) |
| This compound | 1-4 |
| Meropenem | 2-64 |
MIC90 represents the concentration required to inhibit the growth of 90% of the tested strains. Data indicates this compound's potent and narrow spectrum of activity.[2]
The Hollow Fiber System for Tuberculosis Research
The hollow fiber system is a dynamic in vitro model that allows for the simulation of drug pharmacokinetic profiles in a controlled environment.[5][6] It consists of a cartridge with thousands of semi-permeable hollow fibers. Bacteria are contained in the extra-capillary space (ECS), while fresh medium and the drug are circulated through the intracapillary space. The semi-permeable membrane allows for the exchange of nutrients, metabolic waste, and drugs, closely mimicking the in vivo environment.[5][6]
Conceptual Diagram of the Hollow Fiber System
Caption: Conceptual diagram of the hollow fiber system for TB drug testing.
Experimental Protocol: this compound in the Hollow Fiber Model
This protocol outlines the key steps for evaluating the efficacy of this compound against M. tuberculosis using a hollow fiber system.
Materials and Reagents
-
Hollow fiber cartridge (e.g., C3008, FiberCell Systems)
-
Peristaltic pumps
-
Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
Mycobacterium tuberculosis H37Rv (or other relevant strains)
-
This compound (analytical grade)
-
Clavulanate (if studying synergistic effects)
-
Phosphate-buffered saline (PBS)
-
Sterile syringes and needles
-
Incubator (37°C)
-
Biosafety cabinet (BSL-3)
Experimental Workflow
References
- 1. This compound, repurposing an oral beta-lactam with intracellular activity for the treatment of tuberculosis | ARAID [araid.es]
- 2. This compound | Working Group for New TB Drugs [newtbdrugs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Drug Sensitivity Testing of Mycobacterium tuberculosis Growing in a Hollow Fiber Bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Sensitivity Testing of Mycobacterium tuberculosis Growing in a Hollow Fiber Bioreactor | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. fibercellsystems.com [fibercellsystems.com]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Preclinical Oral Dosing of Sanfetrinem Cilexetil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical oral administration of sanfetrinem cilexetil. This compound cilexetil is an orally bioavailable prodrug of the trinem β-lactam antibiotic, this compound. The following sections detail the necessary materials, equipment, and step-by-step procedures for conducting pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies in rodent models.
Quantitative Data Summary
The following tables summarize key quantitative data for preclinical studies involving the oral administration of this compound cilexetil.
Table 1: Oral Dosing Regimens for this compound Cilexetil in Murine Models
| Parameter | Details | Animal Model | Application | Reference |
| Dosage | 10 mg/kg | Male ICR mice | Pharmacokinetics, Respiratory Infection | [1] |
| 50 mg/kg | Male ICR mice | Respiratory Infection | [1] | |
| 200 mg/kg | DHP-1 knockout mice | Pharmacokinetics | ||
| 400 mg/kg | DHP-1 knockout mice | Pharmacokinetics | ||
| Vehicle | 0.5% Metholose | Male ICR mice | Efficacy Studies | [1] |
| Frequency | Single dose | Male ICR mice | Bacteremia Model | [1] |
| Twice daily (12-hour intervals) | Male ICR mice | Respiratory Infection Model | [1] | |
| Route | Oral gavage | Mice | General | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Mice After Oral Administration of this compound Cilexetil (10 mg/kg)
| Parameter | Plasma | Lungs | Reference |
| Cmax (µg/mL) | 7.60 | 1.94 | [1] |
| Tmax (h) | 0.25 | Not Reported | [1] |
Experimental Protocols
Preparation of this compound Cilexetil Oral Suspension
Objective: To prepare a homogenous suspension of this compound cilexetil for oral administration to rodents.
Materials:
-
This compound cilexetil powder
-
0.5% (w/v) Metholose (methylcellulose) solution in sterile water
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound cilexetil and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the precise amount of this compound cilexetil powder using an analytical balance.
-
Transfer the powder to a sterile conical tube.
-
Add a small volume of the 0.5% metholose solution to the powder to create a paste.
-
Gradually add the remaining volume of the 0.5% metholose solution while continuously vortexing to ensure a uniform suspension.
-
Visually inspect the suspension for any clumps or undissolved particles. Continue vortexing until a homogenous suspension is achieved.
-
Prepare the suspension fresh on the day of the experiment.
Oral Gavage Administration in Mice
Objective: To accurately administer a defined volume of this compound cilexetil suspension directly into the stomach of a mouse.
Materials and Equipment:
-
Prepared this compound cilexetil suspension
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge, 1.5 inches for adult mice) with a rounded tip
-
Syringes (1 mL)
-
Animal scale
-
Personal Protective Equipment (PPE): gloves, lab coat, eye protection
Procedure:
-
Weigh each mouse to determine the correct dosing volume (typically not exceeding 10 mL/kg).
-
Fill a syringe with the calculated volume of the this compound cilexetil suspension.
-
Securely restrain the mouse by grasping the loose skin over the neck and back to immobilize the head. The body should be held in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. The needle should pass smoothly down the esophagus. If resistance is met, withdraw and re-attempt.
-
Once the needle is properly positioned in the stomach, slowly depress the syringe plunger to deliver the suspension.
-
Gently remove the gavage needle in a single, smooth motion.
-
Monitor the animal for a few minutes post-administration for any signs of distress, such as labored breathing.
Murine Model of Bacterial Respiratory Infection
Objective: To establish a respiratory tract infection in mice to evaluate the in vivo efficacy of this compound cilexetil.
Materials and Equipment:
-
Bacterial strain of interest (e.g., Streptococcus pneumoniae)
-
Appropriate bacterial culture media
-
Spectrophotometer
-
Anesthetic (e.g., ketamine/xylazine or isoflurane)
-
Micropipette and sterile tips
-
This compound cilexetil oral suspension
Procedure:
-
Prepare a fresh culture of the desired bacterial strain and grow to mid-logarithmic phase.
-
Harvest the bacteria by centrifugation and resuspend in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 10^6 - 10^7 CFU/mouse).
-
Anesthetize the mice using a justified and approved method.
-
Inoculate the mice intranasally with the bacterial suspension (typically 20-50 µL).
-
Allow the infection to establish for a defined period (e.g., 24 hours).
-
Initiate treatment with orally administered this compound cilexetil according to the desired dosing regimen (e.g., 10 or 50 mg/kg twice daily).[1]
-
At predetermined time points, euthanize the mice and aseptically harvest the lungs.
-
Homogenize the lung tissue and perform serial dilutions for bacterial colony forming unit (CFU) enumeration on appropriate agar plates.
-
Compare the bacterial load in the lungs of treated animals to that of a vehicle-treated control group to determine efficacy.
Pharmacokinetic Study in Mice
Objective: To determine the concentration-time profile of this compound in plasma and lung tissue following oral administration of this compound cilexetil.
Materials and Equipment:
-
This compound cilexetil oral suspension
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Surgical instruments for tissue harvesting
-
Centrifuge
-
-80°C freezer
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Administer a single oral dose of this compound cilexetil to a cohort of mice.
-
At predefined time points (e.g., 0.25, 0.5, 1, 2, 4, and 6 hours) after dosing, collect blood samples from a subset of animals via an appropriate method (e.g., retro-orbital, submandibular, or terminal cardiac puncture).
-
Process the blood to obtain plasma by centrifugation and store at -80°C until analysis.
-
At the same time points, euthanize the mice and harvest the lungs.
-
Rinse the lungs with cold saline, blot dry, weigh, and store at -80°C until analysis.
-
Prepare tissue homogenates from the lung samples.
-
Quantify the concentration of this compound in plasma and lung homogenates using a validated analytical method.
-
Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Visualizations
Caption: Workflow for a murine respiratory infection efficacy study.
Caption: Simplified mechanism of action of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Sanfetrinem Solubility for In Vitro Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of sanfetrinem for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its general solubility profile?
A1: this compound is a tricyclic β-lactam antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1][2] It is available as the active compound and as an oral prodrug, this compound cilexetil.[1][3][4] this compound is known to be soluble in Dimethyl Sulfoxide (DMSO).[5] For in vivo studies, the sodium salt of this compound has been successfully dissolved in co-solvent systems.[6]
Q2: I am observing precipitation when preparing my this compound stock solution. What should I do?
A2: Precipitation upon addition of aqueous buffers to a DMSO stock is a common issue for poorly soluble compounds. Please refer to our Troubleshooting Guide below for a step-by-step approach to resolving this. Gentle heating and/or sonication can also aid in dissolution if precipitation occurs during initial preparation.[6]
Q3: What is the stability of this compound in solution?
A3: this compound has a reported half-life of approximately 0.6 days in assay media, which suggests that the compound may degrade over time, especially in aqueous solutions.[7] It is recommended to prepare fresh working solutions for your experiments on the day of use.[6] For short-term storage (days to weeks), stock solutions should be kept at 0-4°C, and for long-term storage (months to years), at -20°C, kept dry and protected from light.[5]
Q4: Can I use this compound cilexetil for my in vitro assay?
A4: this compound cilexetil is the oral prodrug of this compound.[4][8] In in vivo systems, it is metabolized to the active this compound form. For in vitro assays targeting the active compound, it is generally preferable to use this compound directly. If you are studying mechanisms of cellular uptake or prodrug conversion, then this compound cilexetil would be appropriate.
Troubleshooting Guide
Issue: this compound precipitates out of solution when diluted from a DMSO stock into aqueous assay buffer.
This is a common problem when the final concentration of the organic co-solvent (like DMSO) is too low to maintain the solubility of the compound in the aqueous buffer.
Caption: A decision tree for troubleshooting this compound precipitation.
Data Presentation: this compound Solubility
The following table summarizes known solubility data for this compound and its sodium salt.
| Compound | Solvent System | Achieved Concentration | Observations | Reference |
| This compound | DMSO | Not specified | Soluble | [5] |
| This compound Sodium | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.24 mM) | Clear solution | [6] |
| This compound Sodium | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.24 mM) | Clear solution | [6] |
Note: The concentrations above were achieved for preparations intended for in vivo use and may serve as a starting point for in vitro assay development.
Experimental Protocols
Protocol 1: Standard Preparation of this compound Stock Solution
This protocol is suitable for most applications where a high concentration stock in an organic solvent is required.
Caption: Standard workflow for preparing a this compound stock solution in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the solid is completely dissolved. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.[6]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.[5]
Protocol 2: Preparation of this compound Working Solution using a Co-solvent System
This protocol is adapted from a method used for in vivo studies and may be useful for in vitro assays that are sensitive to DMSO or where higher aqueous solubility is required.[6] This method utilizes Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) as a solubilizing agent.
Materials:
-
This compound Sodium
-
DMSO, anhydrous grade
-
20% (w/v) SBE-β-CD in saline or cell culture medium
-
Sterile conical tubes
Procedure:
-
Prepare a high-concentration primary stock of this compound sodium in 100% DMSO (e.g., 25 mg/mL).
-
In a separate sterile tube, prepare the final vehicle by mixing 1 part DMSO with 9 parts of the 20% SBE-β-CD solution. For example, to make 1 mL of vehicle, mix 100 µL of DMSO with 900 µL of 20% SBE-β-CD solution.
-
Serially dilute the primary DMSO stock into the vehicle prepared in Step 2 to achieve the final desired working concentration.
-
This method results in a final solvent composition of 10% DMSO and 90% of the SBE-β-CD solution.[6]
-
Always prepare this working solution fresh on the day of the experiment.[6]
Disclaimer: The information provided is for guidance purposes only. Researchers should always validate their own experimental conditions, including the tolerance of their specific cell lines or assay systems to the solvents and excipients used.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | C14H19NO5 | CID 71452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(((Cyclohexyloxy)carbonyl)oxy)ethyl (1S,5S,8aS,8bR)-1,2,5,6,7,8,8a,8b-octahydro-1-((1R)-1-hydroxyethyl)-5-methoxy-2-oxoazeto(2,1-a)isoindole-4-carboxylate | C23H33NO8 | CID 6918217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Working Group for New TB Drugs [newtbdrugs.org]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Antibacterial Activities of this compound Cilexetil, a New Oral Tricyclic Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
Sanfetrinem Degradation Kinetics Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation kinetics of sanfetrinem in culture media. The following information is designed to address common issues and questions that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in microbiological culture media?
A1: this compound is known to be unstable in culture media, particularly at physiological temperatures (37°C).[1][2] In studies involving Mycobacterium tuberculosis, this compound was found to have a half-life of approximately 0.6 days in 7H9 assay medium.[1][2] This thermal instability means that in typical multi-day antimicrobial susceptibility assays, the concentration of active this compound can decrease significantly.[1]
Q2: What is the primary mechanism of this compound degradation in culture media?
A2: As a β-lactam antibiotic, this compound's degradation is primarily due to the hydrolysis of the β-lactam ring, a characteristic instability of this class of drugs.[3] This process is often accelerated by increases in temperature and can be influenced by the pH of the medium.[3][4]
Q3: How does the composition of the culture medium affect this compound's stability and activity?
A3: The composition of the culture medium has been shown to impact the activity of this compound, and it is likely to affect its stability as well.[5][6] For instance, this compound is more potent against M. tuberculosis when cholesterol is the sole carbon source compared to standard broth media.[5] While specific data on the effect of various media components on this compound's degradation rate is limited, it is a critical factor to consider in your experiments.
Q4: My long-duration experiment (e.g., MIC determination for slow-growing organisms) shows lower than expected efficacy for this compound. Could this be related to degradation?
A4: Yes, this is a very likely scenario. Given this compound's short half-life in culture media at 37°C, its concentration can fall below the minimum inhibitory concentration (MIC) over the course of a multi-day experiment.[1] To counteract this, researchers have employed time-kill replenishment studies where the this compound concentration is "topped up" at regular intervals to maintain a constant drug pressure.[1]
Q5: What are the known degradation products of this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent MIC values for this compound | Degradation of this compound during the incubation period. | 1. Minimize the duration of the assay if possible. 2. Consider performing a time-kill kinetic study with periodic replenishment of this compound. 3. Determine the stability of this compound in your specific culture medium and under your experimental conditions (see Experimental Protocols section). |
| Loss of this compound activity over time in a continuous culture experiment | Thermal degradation of this compound at the incubation temperature. | 1. Implement a continuous infusion or periodic replenishment strategy to maintain the desired concentration. 2. Quantify the concentration of this compound in your culture supernatant at different time points to model its degradation rate. |
| Discrepancy between expected and measured concentrations of this compound in media | Adsorption to plasticware or interaction with media components, in addition to degradation. | 1. Use low-protein-binding labware. 2. Include control samples of this compound in media without cells to assess abiotic degradation and loss. 3. Validate your analytical method for this compound quantification in your specific culture medium. |
Quantitative Data
The following table summarizes the currently available quantitative data on this compound degradation. Researchers are encouraged to determine the degradation kinetics in their specific experimental systems.
| Parameter | Value | Medium | Temperature | Citation |
| Half-life (t1/2) | ~0.6 days | 7H9 assay medium | 37°C | [1][2] |
Experimental Protocols
Protocol for Determining this compound Degradation Kinetics in a Liquid Culture Medium
This protocol outlines a method to determine the degradation rate of this compound in a specific microbiological culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials
-
This compound reference standard
-
Selected sterile liquid culture medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Sterile, low-protein-binding tubes or vials
-
Incubator set to the desired temperature (e.g., 37°C)
-
HPLC or LC-MS/MS system
-
Appropriate solvents for mobile phase and sample dilution (e.g., acetonitrile, methanol, water with formic acid or ammonium acetate)
-
Syringe filters (0.22 µm)
2. Procedure
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (refer to manufacturer's instructions or relevant literature). Due to its instability, it is recommended to prepare this fresh.
-
Spiking the Culture Medium: Dilute the this compound stock solution into the pre-warmed sterile culture medium to achieve the desired final concentration (e.g., 10 µg/mL). Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the this compound-spiked medium into several sterile, sealed tubes (one for each time point). Place the tubes in an incubator at the desired temperature (e.g., 37°C).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), remove one tube from the incubator.
-
Sample Preparation for Analysis:
-
Immediately after removal, take an aliquot of the sample.
-
If the medium contains proteins or other components that may interfere with analysis, perform a protein precipitation step. A common method is to add 3 volumes of cold acetonitrile or methanol with an internal standard to 1 volume of the sample, vortex, and centrifuge to pellet the precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store samples at -80°C until analysis if they cannot be analyzed immediately.
-
-
Analytical Quantification:
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method. A UPLC-MS/MS system has been successfully used for this compound quantification.[1]
-
Prepare a calibration curve using freshly prepared standards of this compound in the same culture medium (processed in the same way as the samples) to ensure accurate quantification.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
To determine the degradation kinetics, fit the data to a kinetic model. For many β-lactams, degradation follows first-order kinetics. The natural logarithm of the concentration versus time will yield a straight line with a slope equal to the negative of the degradation rate constant (-k).
-
The half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.
-
Visualizations
References
- 1. ijmr.net.in [ijmr.net.in]
- 2. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. mdpi.com [mdpi.com]
- 4. Hydrolysis and Inhibition Profiles of β-Lactamases from Molecular Classes A to D with Doripenem, Imipenem, and Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of beta-lactamases with this compound (GV 104326) compared to those with imipenem and with oral beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Sanfetrinem Cilexetil Variability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the variability of sanfetrinem cilexetil in animal studies.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-animal variability in the plasma concentrations of the active form, this compound, after oral administration of this compound cilexetil to rats. What are the potential causes?
High variability in plasma concentrations of this compound following oral dosing of its prodrug, this compound cilexetil, is a common challenge. The primary reasons often revolve around the pre-systemic hydrolysis of the cilexetil ester moiety, which is necessary for the drug's activation but can be inconsistent. Key factors include:
-
Species-Specific Esterase Activity: Rats, in particular, have high levels of carboxylesterases (CES) in their plasma and intestine, leading to rapid and sometimes variable hydrolysis of the prodrug before it can be absorbed intact.[1] This contrasts with dogs and humans, who have significantly lower plasma CES activity.
-
Formulation Inconsistencies: The formulation of this compound cilexetil can greatly impact its dissolution, stability, and absorption. A non-homogenous suspension can lead to inconsistent dosing.
-
Gastrointestinal Factors: Individual differences in gastric pH, gastrointestinal motility, and food content can alter the dissolution and absorption of the prodrug.[2]
-
Dosing Technique: Improper oral gavage technique can lead to stress, reflux, or accidental administration into the trachea, all of which can significantly affect drug absorption.
Q2: How does the oral bioavailability of this compound cilexetil differ between common animal models?
Significant species-dependent differences in the oral bioavailability of this compound have been reported. This is primarily due to differences in pre-systemic metabolism.
| Animal Model | Oral Bioavailability of this compound | Key Considerations |
| Rat | 32%[1] | High pre-systemic hydrolysis due to plasma and intestinal esterases. |
| Dog | 15%[1] | Lower oral bioavailability compared to rats, despite lower plasma esterase activity, suggesting other factors like intestinal metabolism or absorption play a role. |
Q3: Can the presence of food in the stomach affect the absorption of this compound cilexetil?
Yes, the presence of food can significantly impact the bioavailability of orally administered drugs, including β-lactam antibiotics.[2][3] For some antibiotics, food can decrease absorption, while for others, it can enhance it.[3] For this compound cilexetil, food can alter gastric emptying time and intestinal pH, which can affect the dissolution and degradation of the prodrug. It is generally recommended to administer this compound cilexetil to fasted animals to minimize this source of variability. A consistent fasting period (e.g., 4-12 hours) should be maintained across all study animals.[4]
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Data in Rats
Symptoms:
-
Large standard deviations in plasma concentration-time profiles of this compound.
-
Inconsistent Tmax and Cmax values between animals in the same dosing group.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| High Pre-systemic Hydrolysis | 1. Formulation: Prepare a homogenous and stable suspension of this compound cilexetil immediately before dosing. Consider using a vehicle that protects the ester linkage, such as a lipid-based formulation, which can enhance absorption and potentially reduce pre-systemic metabolism.[5] 2. Esterase Inhibitors (Exploratory): Co-administration of a general esterase inhibitor could be explored in pilot studies to understand the extent of pre-systemic hydrolysis. However, this is not a standard approach and requires careful validation. |
| Inconsistent Dosing | 1. Standardize Gavage Technique: Ensure all personnel are proficient in oral gavage. Use appropriate gavage needle size and dosing volume (typically 5-10 mL/kg for rats).[6][7][8] 2. Vehicle Selection: Use a well-characterized and consistent vehicle for suspending the drug. Ensure the drug does not precipitate out of the suspension. |
| Physiological Differences | 1. Fasting: Implement a consistent fasting period (e.g., 4 hours before and 2 hours after dosing) for all animals to standardize gastrointestinal conditions.[4] 2. Study Design: For comparative studies, consider a cross-over study design to minimize inter-animal variability.[4] |
Issue 2: Low and Variable Oral Bioavailability in Dogs
Symptoms:
-
Lower than expected plasma concentrations of this compound.
-
Inconsistent absorption profiles between individual dogs.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Poor Dissolution/Solubility | 1. Formulation Optimization: this compound cilexetil is a lipophilic compound. Formulations containing solubilizing agents or lipid-based carriers can improve its dissolution in the gastrointestinal tract.[5] 2. Particle Size Reduction: Micronization of the drug powder can increase the surface area for dissolution. |
| Gastrointestinal Metabolism | 1. Site-Specific Delivery: While complex, enteric-coated formulations that release the drug in a specific region of the small intestine with potentially lower esterase activity could be explored. |
| Food Effect | 1. Standardize Feeding Schedule: Administer this compound cilexetil at a consistent time relative to feeding. Fasting is generally recommended to reduce variability.[9] If the drug needs to be administered with food for tolerability reasons, use a standardized meal. |
Experimental Protocols
Protocol 1: Oral Gavage of this compound Cilexetil Suspension in Rats
Materials:
-
This compound cilexetil powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Appropriately sized oral gavage needles (e.g., 18-gauge, 2-3 inches long with a ball tip for adult rats)[7]
-
Syringes
Procedure:
-
Animal Preparation: Fast rats for 4-12 hours before dosing, with free access to water.[4]
-
Formulation Preparation (prepare fresh daily): a. Weigh the required amount of this compound cilexetil. b. Prepare the vehicle solution (0.5% methylcellulose). c. Levigate the this compound cilexetil powder with a small amount of the vehicle to form a smooth paste. d. Gradually add the remaining vehicle while mixing continuously to achieve the final desired concentration and a homogenous suspension.
-
Dosing: a. Weigh each rat to determine the precise dosing volume (typically 5-10 mL/kg).[8] b. Gently restrain the rat. c. Measure the length of the gavage needle from the corner of the mouth to the last rib to ensure proper insertion depth and avoid stomach perforation.[7] d. Insert the gavage needle into the esophagus and gently advance it into the stomach. e. Administer the suspension slowly and steadily. f. Withdraw the needle carefully. g. Monitor the animal for any signs of distress for at least 10-15 minutes post-dosing.[10]
Protocol 2: In Vitro Esterase Activity Assay using Rat Intestinal Microsomes
Materials:
-
Rat intestinal microsomes (can be prepared in-house or purchased commercially)
-
This compound cilexetil
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
-
Incubator/water bath at 37°C
Procedure:
-
Microsome Preparation (if not purchased): a. Euthanize the rat and excise the small intestine. b. Flush the intestine with ice-cold saline. c. Scrape the intestinal mucosa.[11] d. Homogenize the mucosa in buffer and prepare microsomes via differential centrifugation.[11] e. Determine the protein concentration of the microsomal preparation.
-
Incubation: a. Pre-warm the microsomal suspension and phosphate buffer to 37°C. b. In a microcentrifuge tube, add the microsomal suspension to the pre-warmed buffer. c. Initiate the reaction by adding a known concentration of this compound cilexetil. d. Incubate at 37°C with gentle shaking.
-
Sampling and Termination: a. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture. b. Immediately terminate the reaction by adding ice-cold acetonitrile (typically 2-3 volumes).
-
Analysis: a. Centrifuge the terminated samples to precipitate proteins. b. Analyze the supernatant for the concentrations of this compound cilexetil and the active metabolite, this compound, using a validated LC-MS/MS method. c. Calculate the rate of hydrolysis.
Protocol 3: Quantification of this compound and this compound Cilexetil in Rat Plasma by LC-MS/MS
Materials:
-
Rat plasma samples
-
This compound and this compound cilexetil analytical standards
-
Internal standard (e.g., a structurally similar, stable-isotope labeled compound)
-
Acetonitrile for protein precipitation
-
Formic acid
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation (Protein Precipitation): a. To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
LC-MS/MS Analysis: a. Chromatographic Separation: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient elution.[12]
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the compounds, and then re-equilibrate. b. Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the multiple reaction monitoring (MRM) transitions for this compound, this compound cilexetil, and the internal standard.
-
Quantification: a. Generate a calibration curve using standard solutions of known concentrations in blank plasma. b. Quantify the concentrations of this compound and this compound cilexetil in the study samples by interpolating from the calibration curve based on the peak area ratios of the analytes to the internal standard.
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of orally administered this compound cilexetil in rats.
Caption: A logical flowchart for troubleshooting high pharmacokinetic variability in this compound cilexetil animal studies.
Caption: Bioactivation pathway of this compound cilexetil to its active form, this compound, following oral administration.
References
- 1. This compound and this compound-cilexetil: disposition in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Do dietary interventions exert clinically important effects on the bioavailability of β-lactam antibiotics? A systematic review with meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.fsu.edu [research.fsu.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. Effect of feeding on the pharmacokinetics of oral minocycline in healthy research dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Characterization of Rodent Intestinal Microsomes: Comparative Assessment of Two Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UPLC-MS/MS Method for Simultaneous Determination of 14 Antimicrobials in Human Plasma and Cerebrospinal Fluid: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent MIC results for sanfetrinem
Welcome to the technical support resource for sanfetrinem. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during Minimum Inhibitory Concentration (MIC) testing.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may lead to inconsistent or unexpected MIC results for this compound.
Q1: Why are my this compound MIC results for Gram-negative bacteria unexpectedly high or variable?
High or inconsistent MIC values for this compound against Gram-negative bacteria are frequently linked to the presence and expression levels of β-lactamases.
-
AmpC β-Lactamases: Strains that have derepressed AmpC β-lactamase expression can show significantly higher MICs. For example, MICs for AmpC-derepressed Enterobacter cloacae and Citrobacter freundii can be 4 to 8 μg/ml, whereas inducible or basal-expression strains show MICs in the 0.12 to 2 μg/ml range[1][2]. This compound is a weak inducer of AmpC enzymes, but it can select for derepressed mutants[2].
-
Other β-Lactamases: Certain enzymes can dramatically increase this compound MICs. Functional group 2f enzymes (like Sme-1, NMC-A) can increase MICs by up to 64-fold[1][2]. Zinc β-lactamases, such as IMP-1, also confer resistance to this compound[2].
-
Troubleshooting Steps:
-
Characterize Your Strain: Verify the β-lactamase profile of your test organism. If you suspect the presence of these enzymes, consider using a β-lactamase inhibitor like clavulanate in a parallel experiment. The addition of clavulanate has been shown to increase this compound's activity by as much as four-fold against certain panels of clinical isolates[3][4].
-
Standardize Inoculum: Ensure a consistent and standardized inoculum is used as per CLSI or EUCAST guidelines.
-
Q2: My MIC results seem to change with different batches of media or longer incubation times. What could be the cause?
This issue often points to the inherent stability of this compound and its sensitivity to media composition.
-
Drug Stability: this compound is poorly stable in standard assay media, with a reported half-life of approximately 0.6 days[4]. In experiments with long incubation periods, particularly for slow-growing organisms like Mycobacterium tuberculosis, the drug may degrade before the assay is complete, leading to an underestimation of its true potency[4].
-
Media Composition: The activity of this compound can be influenced by the components of the growth medium. For instance, its potency against M. tuberculosis is enhanced when cholesterol is the primary carbon source compared to standard broth media[4][5].
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare this compound stock solutions fresh for each experiment from solid stocks[6]. Do not store diluted solutions for extended periods.
-
Minimize Incubation Time: For standard bacteria, adhere strictly to the recommended incubation times (e.g., 16-20 hours). For slow-growers, be aware that drug degradation is a significant confounding factor[4].
-
Use Standardized Media: Use high-quality, standardized media like Cation-Adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing to ensure consistency[7].
-
Q3: I'm observing poor reproducibility between experiments, even with the same strain. What should I check first?
Poor reproducibility is often due to subtle variations in experimental protocol. A systematic check of your workflow is the best approach.
-
Inoculum Preparation: The final bacterial concentration in the wells is critical. The Clinical and Laboratory Standards Institute (CLSI) recommends a final inoculum of approximately 5 × 10⁵ CFU/mL[8]. An incorrect inoculum density is a common source of error.
-
Reading and Interpretation: Ensure that MICs are read and interpreted consistently. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism[9][10].
-
Troubleshooting Workflow: Use a systematic approach to pinpoint the source of variability.
Below is a troubleshooting workflow to help guide your investigation.
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
Data and Experimental Parameters
Summary of Factors Influencing this compound MIC
The diagram below illustrates key factors that can alter the observed MIC of this compound.
References
- 1. Interactions of β-Lactamases with this compound (GV 104326) Compared to Those with Imipenem and with Oral β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of beta-lactamases with this compound (GV 104326) compared to those with imipenem and with oral beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actascientific.com [actascientific.com]
- 9. idexx.com [idexx.com]
- 10. idexx.dk [idexx.dk]
Technical Support Center: Investigating the Impact of Serum Proteins on Sanfetrinem Activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the experimental evaluation of serum protein impact on the antimicrobial activity of sanfetrinem.
Frequently Asked Questions (FAQs)
Q1: How do serum proteins affect the antimicrobial activity of this compound?
Serum proteins, particularly albumin, can bind to antibiotics, including this compound. This binding is a reversible equilibrium between the protein-bound and unbound (free) drug. It is widely accepted that only the free fraction of an antibiotic is microbiologically active and can penetrate tissues to the site of infection. Therefore, high protein binding can reduce the effective concentration of this compound, potentially impacting its efficacy. While extensive protein binding has been indicated for this compound, the precise percentage in human serum is not publicly available.[1][2]
Q2: What is the expected impact of this compound's protein binding on its Minimum Inhibitory Concentration (MIC)?
The presence of serum proteins is expected to increase the MIC of this compound against susceptible organisms. This is because a portion of the drug will be bound to proteins and rendered inactive, requiring a higher total drug concentration to achieve the same inhibitory effect as the free drug. The magnitude of the MIC shift will depend on the extent of protein binding.
Q3: Are there standard methods to assess the effect of serum proteins on this compound's activity?
Yes, standard methods include determining the MIC in the presence of human serum or human serum albumin (HSA) and performing time-kill curve assays with these supplements.[3][4] These experiments help quantify the impact of protein binding on the antimicrobial potency and bactericidal activity of this compound.
Q4: Besides albumin, do other serum proteins bind to this compound?
While albumin is the primary binding protein for many acidic drugs like beta-lactams, other proteins such as alpha-1-acid glycoprotein can also contribute to binding.[4] However, for most beta-lactams, binding to albumin is the most significant interaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in MIC values in the presence of serum. | Inconsistent serum source or lot-to-lot variability. Heat inactivation of serum can alter binding properties. Bacterial inoculum size not standardized. | Use a pooled human serum source from a reputable vendor and try to use the same lot for a series of experiments. Avoid heat inactivation unless specifically required by the experimental design. Ensure a standardized inoculum is used for all MIC determinations as per CLSI guidelines. |
| No significant shift in MIC despite expecting high protein binding. | The bacterial strain may be highly sensitive, and the MIC may still be low even with some protein binding. The concentration of serum protein used may be too low to observe a significant effect. | Test a range of bacterial strains with varying baseline sensitivities. Ensure the concentration of human serum albumin (HSA) used is physiologically relevant (typically around 4 g/dL or 40 g/L). |
| Precipitation observed when adding this compound to serum-supplemented media. | The drug concentration may exceed its solubility in the test medium. | Prepare fresh stock solutions of this compound and ensure it is fully dissolved before adding to the media. It may be necessary to test a lower concentration range. |
| Inconsistent results in time-kill assays with serum. | Antibiotic carryover during plating can inhibit bacterial growth and affect colony counts. The bacterial growth phase at the start of the experiment was not standardized. | Use methods to minimize antibiotic carryover, such as dilution or the use of specific inactivating agents if available. Always start time-kill assays with a standardized inoculum of bacteria in the logarithmic growth phase. |
Quantitative Data Summary
While a specific human serum protein binding percentage for this compound is not available in the cited literature, studies indicate that its activity is affected by the presence of bovine serum albumin (BSA), suggesting extensive protein binding.[1][2] For context, the protein binding of other carbapenem antibiotics is provided below.
| Antibiotic | Human Serum Protein Binding (%) | Reference |
| This compound | Not publicly available (extensive binding indicated) | [1][2] |
| Ertapenem | ~95% | [5] |
| Ceftriaxone (a cephalosporin with high binding) | 90-95% (concentration-dependent) | [4][5] |
| Meropenem | ~2% |
Note: The protein binding of antibiotics can be concentration-dependent.[4]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) in the Presence of Human Serum Albumin (HSA)
Objective: To determine the effect of serum protein on the MIC of this compound.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Human Serum Albumin (HSA), sterile solution or powder
-
Susceptible bacterial strain (e.g., Streptococcus pneumoniae ATCC 49619)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Methodology:
-
Prepare Media: Prepare CAMHB according to the manufacturer's instructions. Prepare a second batch of CAMHB supplemented with a physiological concentration of HSA (e.g., 40 g/L). Ensure the pH of both media is adjusted to 7.2-7.4.
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent and dilute it further in both plain CAMHB and HSA-supplemented CAMHB to achieve a range of concentrations for the MIC assay.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the culture to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Perform Broth Microdilution: In a 96-well plate, perform serial twofold dilutions of this compound in both plain and HSA-supplemented CAMHB. Add the standardized bacterial inoculum to each well. Include positive (bacteria, no drug) and negative (broth only) controls.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Time-Kill Curve Assay in the Presence of Human Serum
Objective: To assess the bactericidal activity of this compound over time in the presence of serum proteins.
Materials:
-
This compound powder
-
CAMHB
-
Pooled human serum
-
Susceptible bacterial strain
-
Sterile culture tubes or flasks
-
Apparatus for serial dilutions and plating (e.g., agar plates, spreader)
Methodology:
-
Prepare Test Media: Prepare CAMHB supplemented with a defined concentration of pooled human serum (e.g., 50% v/v). A control medium of plain CAMHB should also be prepared.
-
Prepare Bacterial Culture: Grow the test organism to the logarithmic phase of growth. Dilute the culture in the test media to a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Add this compound: Add this compound to the inoculated media at concentrations relevant to its MIC (e.g., 1x, 2x, 4x MIC as determined in the respective media). Include a growth control without the antibiotic.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Determine Viable Counts: Perform serial dilutions of the collected samples in sterile saline or broth and plate onto appropriate agar plates.
-
Data Analysis: After incubation, count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. Plot the log10 CFU/mL versus time for each this compound concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Visualizations
Caption: Workflow for evaluating the impact of serum proteins on this compound.
References
- 1. This compound, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Protein Binding: Do We Ever Learn? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Sanfetrinem Adsorption to Plastic Labware: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential issues related to the adsorption of sanfetrinem to plastic labware during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound likely to adsorb to plastic labware?
A1: this compound is a relatively hydrophilic compound, as indicated by its negative XlogP3 value (-0.1). Generally, highly hydrophobic drugs are more prone to significant adsorption to plastic surfaces. However, adsorption is a complex phenomenon and can also be influenced by ionic interactions and the specific surface properties of the plastic. Therefore, while significant adsorption may be less likely compared to a very lipophilic drug, it cannot be entirely ruled out without experimental verification.
Q2: What types of plastic labware are most likely to cause adsorption problems?
A2: Polystyrene is often associated with a higher degree of non-specific binding for a variety of small molecules, particularly those with hydrophobic characteristics, compared to polypropylene.[1] Untreated polystyrene surfaces, commonly used in standard assay plates, can present binding sites.
Q3: What factors can influence the extent of this compound adsorption in my experiments?
A3: Several factors can affect the degree of drug adsorption to plastic labware:
-
Plastic Type: As mentioned, polystyrene may exhibit higher binding than polypropylene.
-
Drug Concentration: At lower concentrations, the proportion of drug lost to adsorption can be higher as the binding sites on the plastic surface are not saturated.[1]
-
Solvent/Buffer Composition: The presence of salts and other molecules in buffer solutions can reduce the non-specific binding of drugs to plastic surfaces compared to solutions in pure water.[1]
-
Temperature and Incubation Time: Longer incubation times and higher temperatures can potentially increase the amount of drug adsorbed to the plastic surface.
-
Surface Treatments: Labware with special low-binding surface treatments is available and can significantly reduce drug adsorption.
Q4: How can I minimize the adsorption of this compound?
A4: To mitigate potential adsorption, consider the following strategies:
-
Use Low-Binding Labware: Opt for microplates and tubes specifically designed for low protein and small molecule binding. These are often made of polypropylene or have special surface coatings.
-
Prefer Polypropylene over Polystyrene: If low-binding ware is not an option, polypropylene is generally a safer choice than polystyrene for minimizing adsorption of a wide range of compounds.
-
Include a "Pre-incubation" or "Blocking" Step: While more common for proteins, pre-incubating the labware with a solution containing a benign protein like bovine serum albumin (BSA) or a surfactant can help to block non-specific binding sites. However, the compatibility of these agents with your specific assay must be verified.
-
Use Glassware where possible: For stock solutions and critical dilutions, using silanized glass vials can be an effective way to avoid plastic adsorption issues.
-
Conduct a simple recovery experiment: Before starting a large-scale experiment, it is advisable to perform a quick check to quantify the extent of this compound loss in your chosen labware (see Experimental Protocols section).
Troubleshooting Guide
| Observed Problem | Potential Cause Related to Adsorption | Recommended Solution |
| Lower than expected this compound concentration in solution after incubation. | This compound is adsorbing to the walls of the plastic microplate or tube. | 1. Perform a recovery experiment to quantify the loss (see protocol below). 2. Switch to low-binding labware or polypropylene labware. 3. If possible, increase the this compound concentration. 4. Ensure your experimental buffer is optimized to reduce non-specific binding. |
| High variability between replicate wells or tubes. | Inconsistent adsorption across different wells or tubes due to minor differences in the plastic surface or handling. | 1. Ensure thorough mixing of solutions. 2. Switch to higher quality, certified low-binding labware for better consistency. 3. Increase the number of replicates to improve statistical power. |
| Inconsistent results between experiments run on different days. | Use of different batches or types of plastic labware with varying surface properties. | 1. Standardize the type and manufacturer of all plastic labware used. 2. If possible, use labware from the same manufacturing lot for a complete set of experiments. 3. Always include control wells to assess recovery in each experiment. |
Experimental Protocols
Protocol 1: Quantification of this compound Adsorption to Plastic Labware
This protocol describes a method to quantify the percentage of this compound that adsorbs to different types of plastic labware (e.g., 96-well plates, microtubes) using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound reference standard
-
Plastic labware to be tested (e.g., polypropylene and polystyrene 96-well plates and 1.5 mL microtubes)
-
Low-binding microtubes (for control and sample collection)
-
Glass vials (as a negative control for adsorption)
-
Experimental buffer or solvent (e.g., phosphate-buffered saline, cell culture medium)
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
HPLC column (e.g., C18 column)
-
Mobile phase for HPLC (e.g., acetonitrile and water with 0.1% formic acid)[2]
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) in a glass vial.
-
Prepare Working Solution: Dilute the stock solution to the desired experimental concentration in your experimental buffer. Prepare a sufficient volume for all test conditions.
-
Experimental Setup:
-
Pipette the this compound working solution into the wells of the plastic plates and into the plastic tubes to be tested.
-
As a negative control for adsorption, pipette the same volume of the working solution into glass vials.
-
As a "time zero" control, immediately transfer a sample of the working solution from a glass vial into a low-binding microtube for HPLC analysis. This represents 100% recovery.
-
-
Incubation: Incubate the plates, tubes, and glass vials under your standard experimental conditions (e.g., 37°C for 24 hours).
-
Sample Collection: At the end of the incubation period, carefully collect the supernatant from each well/tube and transfer it to a fresh low-binding microtube. Be careful not to scrape the sides of the plasticware.
-
HPLC Analysis:
-
Analyze the this compound concentration in all collected samples (time zero, samples from plasticware, and samples from glass vials) by HPLC.
-
Develop an HPLC method suitable for this compound. A C18 column with a mobile phase of water and acetonitrile containing 0.1% formic acid is a good starting point.[2]
-
-
Data Analysis:
-
Calculate the mean peak area for each condition.
-
The percentage of this compound recovered can be calculated as: % Recovery = (Mean peak area of sample / Mean peak area of time zero control) * 100
-
The percentage of this compound adsorbed can be calculated as: % Adsorption = 100 - % Recovery
-
Hypothetical Quantitative Data
The following table presents hypothetical data from an experiment following the protocol above to illustrate potential outcomes.
| Labware Type | Incubation Time (hours) | Mean % Recovery (± SD) | Mean % Adsorption (± SD) |
| Glass Vial (Control) | 24 | 99.5 ± 1.2 | 0.5 ± 1.2 |
| Polypropylene Microtube | 24 | 95.8 ± 2.5 | 4.2 ± 2.5 |
| Polystyrene Microtube | 24 | 88.3 ± 4.1 | 11.7 ± 4.1 |
| Low-Binding Microplate | 24 | 98.9 ± 1.5 | 1.1 ± 1.5 |
| Standard Polystyrene Plate | 24 | 85.1 ± 5.3 | 14.9 ± 5.3 |
Visualizations
Caption: Experimental workflow for quantifying this compound adsorption.
Caption: Troubleshooting decision tree for this compound adsorption issues.
References
Validation & Comparative
Sanfetrinem Demonstrates Superior In Vitro Activity Against Multidrug-Resistant Tuberculosis Strains Compared to Meropenem
For Immediate Release
[City, State] – A comprehensive analysis of available data indicates that sanfetrinem, an orally administered carbapenem, exhibits greater in vitro potency against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) strains than meropenem, a currently utilized intravenous carbapenem. This finding, supported by multiple preclinical studies, positions this compound as a promising candidate for future MDR-TB treatment regimens.
This compound consistently demonstrates lower minimum inhibitory concentration (MIC) values compared to meropenem against a range of MDR-TB clinical isolates. The MIC90 for this compound is reported to be in the range of 1-4 µg/mL, while meropenem's MIC90 is significantly higher and more variable, ranging from 2-64 µg/mL[1][2]. The addition of the β-lactamase inhibitor clavulanate enhances the activity of both compounds, though the effect is more pronounced for meropenem[1][3]. This suggests that this compound may be inherently more stable against the β-lactamases produced by M. tuberculosis.
The primary mechanism of action for both this compound and meropenem is the inhibition of bacterial cell wall synthesis.[4] As carbapenems, they target and inactivate penicillin-binding proteins (PBPs) and L,D-transpeptidases, which are crucial enzymes for the formation of the peptidoglycan layer of the M. tuberculosis cell wall.[5][6] The superior activity of this compound may be attributed to a higher affinity for these targets or greater resistance to bacterial efflux pumps.
Comparative In Vitro Activity
The following table summarizes the reported MIC90 values for this compound and meropenem against MDR-TB strains, highlighting the enhanced activity in the presence of clavulanate.
| Compound | MIC90 (µg/mL) | MIC90 with Clavulanate (µg/mL) | Fold Increase in Activity with Clavulanate | Reference |
| This compound | 2–4 | 0.5–2 | 4-fold | [3] |
| Meropenem | 4–16 | Not specified in this range | Up to 16-fold | [3] |
| This compound | 1-4 | Not specified | Not applicable | [1][2][4] |
| Meropenem | 2-64 | Not specified | Not applicable | [1][2] |
| Meropenem | 8 | 2.5 | Not applicable | [7] |
Experimental Protocols
The determination of MIC values for anti-tuberculosis agents is a critical component of preclinical research. The following is a generalized protocol based on standard methodologies for antimicrobial susceptibility testing of Mycobacterium tuberculosis.
Broth Microdilution Method for MIC Determination
This method is commonly used to determine the MIC of an antimicrobial agent against M. tuberculosis.
-
Inoculum Preparation:
-
M. tuberculosis strains are cultured on a solid medium such as Middlebrook 7H10 or 7H11 agar.
-
Colonies are then transferred to a liquid medium, like Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC), and incubated until a desired turbidity (e.g., McFarland standard of 1.0) is reached.
-
The bacterial suspension is then diluted to the final inoculum concentration.
-
-
Drug Preparation:
-
Stock solutions of this compound and meropenem are prepared in an appropriate solvent.
-
Serial dilutions of each drug are made to achieve a range of concentrations to be tested.
-
-
Assay Procedure:
-
The diluted bacterial inoculum is added to the wells of a microtiter plate.
-
The various concentrations of the drugs are then added to the corresponding wells. For combination studies, a fixed concentration of clavulanate (e.g., 2.5 mg/L or 64 mg/L) is added.[7][8]
-
Control wells containing no drug are included to ensure bacterial growth.
-
The plates are sealed and incubated at 37°C for a period of 7 to 21 days.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the drug that inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator dye like resazurin.
-
Mechanism of Action: Inhibition of Cell Wall Synthesis
Both this compound and meropenem belong to the carbapenem class of β-lactam antibiotics. Their bactericidal activity stems from the disruption of the synthesis of the peptidoglycan layer of the bacterial cell wall, a structure essential for maintaining cell integrity.
Conclusion
The available in vitro data strongly suggest that this compound is a more potent agent than meropenem against MDR-TB strains. Its lower MIC values and oral bioavailability make it an attractive candidate for further clinical investigation.[1][2] The development of effective oral therapies is a critical unmet need in the management of MDR-TB, and this compound represents a significant step forward in this endeavor. Further studies, including in vivo efficacy and clinical trials, are warranted to fully elucidate the therapeutic potential of this compound in the treatment of multidrug-resistant tuberculosis.
References
- 1. This compound | Working Group for New TB Drugs [newtbdrugs.org]
- 2. This compound, repurposing an oral beta-lactam with intracellular activity for the treatment of tuberculosis | ARAID [araid.es]
- 3. This compound, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. atsjournals.org [atsjournals.org]
- 7. scispace.com [scispace.com]
- 8. Meropenem-clavulanate has high in vitro activity against multidrug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Sanfetrinem's In Vivo Bactericidal Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo bactericidal activity of sanfetrinem, a novel tricyclic β-lactam antibiotic, against other key antibiotics. The data presented is compiled from preclinical studies to offer an objective overview of its efficacy in various infection models.
Comparative Efficacy Data
The in vivo efficacy of this compound, administered as its oral prodrug this compound cilexetil, has been evaluated in murine models of septicemia and respiratory tract infections. The following tables summarize the 50% effective dose (ED50) required to protect infected mice, offering a quantitative comparison with other antibiotics.
Systemic Infections (Murine Septicemia Model)
This model assesses the antibiotic's ability to protect against lethal systemic infections caused by various bacterial pathogens.
| Pathogen | This compound Cilexetil (ED50 mg/kg) | Cefdinir (ED50 mg/kg) | Amoxicillin (ED50 mg/kg) |
| Staphylococcus aureus Smith | 0.09[1] | 0.44 | 10.1 |
| Staphylococcus aureus 5 (β-lactamase producer) | 0.71[1] | 3.3 | 1.3 |
| Streptococcus pyogenes | 0.08[1] | 0.78 | 0.14 |
| Escherichia coli C11 | 0.28[1] | 1.74 | - |
| Escherichia coli 311 (β-lactamase producer) | 0.66[1] | 1.51 | - |
| Klebsiella pneumoniae 3K25 | 25.6[1] | 4.8 | >100 |
Data sourced from a study evaluating the protective effects of orally administered antibiotics in murine septicemia models.[1]
Respiratory Tract Infections (Murine Pneumonia Model)
This model evaluates the therapeutic efficacy of antibiotics in treating established respiratory infections.
| Pathogen | Antibiotic | Efficacy Measurement | Result |
| Streptococcus pneumoniae (Penicillin-Susceptible) | This compound Cilexetil | ED50 (mg/kg) | 0.18[1] |
| Amoxicillin | ED50 (mg/kg) | 0.29 | |
| Cefdinir | ED50 (mg/kg) | >10 | |
| Streptococcus pneumoniae (Penicillin-Resistant) | This compound Cilexetil | Bacterial Load Reduction in Lungs | More effective than amoxicillin[1][2] |
| Amoxicillin | Bacterial Load Reduction in Lungs | - | |
| Streptococcus pneumoniae (MIC 1 mg/L) | Ceftriaxone (2g once daily regimen) | Bacterial Load Reduction (Δlog10 CFU/lungs) | -5.14 ± 0.19[3][4] |
| Streptococcus pneumoniae (MIC 2 mg/L) | Ceftriaxone (2g once daily regimen) | Bacterial Load Reduction (Δlog10 CFU/lungs) | -3.41 ± 0.31[3][4] |
| Streptococcus pneumoniae (MIC 4 mg/L) | Ceftriaxone (2g once daily regimen) | Bacterial Load Reduction (Δlog10 CFU/lungs) | -0.33 ± 0.18[3][4] |
Experimental Protocols
The following are generalized protocols for the murine infection models cited in this guide. Specific parameters may vary between individual studies.
Murine Septicemia Model
This model is designed to assess the protective efficacy of an antibiotic against a lethal systemic bacterial challenge.
Caption: Workflow for the Murine Septicemia Model.
Methodology:
-
Bacterial Preparation: The challenging bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) is cultured to a logarithmic growth phase. The bacteria are then suspended in a medium, often containing mucin to enhance virulence.[1]
-
Infection: A lethal dose of the bacterial suspension is injected intraperitoneally into mice (e.g., male ICR mice, 4 weeks old).[1]
-
Treatment: A single dose of the test antibiotic (e.g., this compound cilexetil, cefdinir, amoxicillin) suspended in a vehicle like 0.5% metholose is administered orally to groups of mice (typically 10 per group) at various dose levels, one hour after infection.[1]
-
Endpoint: The survival of the mice is monitored over a period of 7 days. The 50% effective dose (ED50), the dose that protects 50% of the animals from death, is then calculated using a statistical method such as the Probit method.[1]
Murine Respiratory Tract Infection Model
This model is utilized to evaluate an antibiotic's efficacy in treating a localized lung infection.
Caption: Workflow for the Murine Respiratory Tract Infection Model.
Methodology:
-
Bacterial Preparation: The pathogen, such as Streptococcus pneumoniae, is cultured and prepared into a suspension for inoculation.
-
Infection: Mice (e.g., male CBA/JNCrj, 7 weeks old) are anesthetized, and a defined volume of the bacterial suspension is administered intranasally to establish a lung infection.[1]
-
Treatment: Treatment with the test antibiotics begins at a specified time post-infection (e.g., 24 hours). The antibiotics are typically administered orally multiple times (e.g., four times at 12-hour intervals).[1]
-
Endpoint: At a predetermined time after the final treatment, mice are euthanized, and their lungs are aseptically removed and homogenized. The number of viable bacteria (colony-forming units, CFU) in the lung homogenates is determined by plating serial dilutions on appropriate agar media. Efficacy is measured by the reduction in bacterial load compared to untreated control animals.[1][3][4]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, like other β-lactam antibiotics including carbapenems (e.g., imipenem) and cephalosporins (e.g., ceftriaxone), exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.
Caption: Mechanism of Action of β-Lactam Antibiotics.
The β-lactam ring structure, characteristic of these antibiotics, mimics the D-Ala-D-Ala moiety of the natural substrates for penicillin-binding proteins (PBPs). PBPs are essential bacterial enzymes that catalyze the final transpeptidation step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By binding to and inactivating PBPs, this compound and its comparators block the cross-linking of peptidoglycan chains. This inhibition leads to the formation of a defective cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.
Conclusion
The available in vivo data demonstrates that this compound cilexetil exhibits potent bactericidal activity against a range of clinically relevant pathogens in murine infection models. In systemic infections, it shows strong efficacy, particularly against S. aureus and S. pyogenes, with ED50 values notably lower than those of cefdinir and amoxicillin in many cases.[1] In respiratory tract infections caused by S. pneumoniae, this compound cilexetil was more effective than amoxicillin.[1][2]
While direct, head-to-head in vivo comparisons with imipenem and ceftriaxone are limited in the available literature, the data suggests that this compound is a promising oral antibiotic with significant bactericidal potential. Further research, including direct comparative studies, would be beneficial to fully elucidate its therapeutic positioning relative to other broad-spectrum β-lactams.
References
- 1. In Vivo Antibacterial Activities of this compound Cilexetil, a New Oral Tricyclic Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo antibacterial activities of this compound cilexetil, a new oral tricyclic antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the antimicrobial efficacy of ceftriaxone regimens: 1 g twice daily versus 2 g once daily in a murine model of Streptococcus pneumoniae pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the antimicrobial efficacy of ceftriaxone regimens: 1 g twice daily versus 2 g once daily in a murine model of Streptococcus pneumoniae pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Sanfetrinem Cross-Resistance Profile in Comparison to Other β-Lactam Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity and cross-resistance patterns of sanfetrinem, a trinem β-lactam antibiotic, with other commonly used β-lactam agents. The data presented is compiled from various studies to assist researchers and drug development professionals in understanding the resistance profile of this compound.
Quantitative Susceptibility Testing: Comparative MIC Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator β-lactams against various bacterial isolates, including strains with defined resistance mechanisms.
Table 1: Activity against ESBL-Producing Klebsiella pneumoniae
| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
| This compound | 0.38 | 3 | 0.064 - 4 |
| Imipenem | 0.19 | 0.25 | 0.094 - 0.38 |
Data sourced from a study on 43 ESBL-producing Klebsiella pneumoniae strains isolated from hospitalized patients.[1]
Table 2: Activity against Streptococcus pneumoniae
| Organism (Penicillin Susceptibility) | Antibiotic | MIC90 (µg/mL) |
| Penicillin-Susceptible | This compound | ≤0.007 |
| Penicillin-Resistant | This compound | 0.5 |
| Penicillin-Resistant | Imipenem | ≤1 |
| Penicillin-Resistant | Meropenem | ≤1 |
Against penicillin-susceptible strains, the activity of this compound was reported to be similar to penicillins, cefotaxime, meropenem, and imipenem.[2] For penicillin-resistant strains, this compound and carbapenems demonstrated superior activity.[2]
Table 3: Activity against Staphylococcus aureus
| Organism (Methicillin Susceptibility) | Antibiotic | MIC90 (mg/L) |
| Methicillin-Susceptible (MSSA) | This compound | 0.06 |
| Methicillin-Resistant (MRSA) with Methicillin MICs of 8-16 mg/L | This compound | 0.25 - 1 |
| Methicillin-Resistant (MRSA) with Methicillin MICs of ≥32 mg/L | This compound | 8 - >32 |
This compound shows potent activity against methicillin-susceptible Staphylococcus aureus.[3][4] However, its efficacy is significantly reduced against strains with higher levels of methicillin resistance.[4]
Mechanisms of Cross-Resistance
This compound's interactions with β-lactamases are a key determinant of its cross-resistance profile. Like carbapenems, this compound is stable against many common β-lactamases, which explains its activity against certain resistant phenotypes.
-
Stability to ESBLs and AmpC β-Lactamases: this compound demonstrates stability against TEM-1, TEM-10, and various extended-spectrum TEM and SHV enzymes.[5][6] It is a weak inducer of AmpC β-lactamases.[5][6] This stability contributes to its efficacy against many ESBL-producing organisms that are resistant to cephalosporins.
-
Lability to Metallo-β-Lactamases and other Carbapenemases: Resistance to this compound has been observed in organisms producing zinc-dependent metallo-β-lactamases (e.g., IMP-1) and functional group 2f carbapenemases (e.g., Sme-1, NMC-A).[5][6] These enzymes are capable of hydrolyzing this compound, leading to resistance.
-
Interaction with Penicillin-Binding Proteins (PBPs): In Streptococcus pneumoniae, the primary targets for this compound appear to be PBP 1a in penicillin-susceptible strains, and both PBP 1a and PBP 2b in penicillin-resistant isolates.[2] Alterations in these PBPs are a primary mechanism of penicillin resistance in pneumococci, and the ability of this compound to effectively bind to these altered targets contributes to its activity against such strains.
Experimental Protocols
The data presented in this guide is based on standard antimicrobial susceptibility testing methodologies. Below is a generalized description of the experimental protocols commonly employed in these studies.
1. Minimum Inhibitory Concentration (MIC) Determination:
-
Broth Microdilution or Agar Dilution: The MICs are typically determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This involves preparing serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth or agar. The bacterial inoculum is standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL) and added to the wells or plates. Following incubation at 35-37°C for 18-24 hours, the MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
E-test: The E-test (epsilometer test) is an alternative method that uses a predefined, continuous concentration gradient of an antibiotic on a plastic strip. The strip is placed on an inoculated agar plate, and after incubation, the MIC is read where the elliptical zone of inhibition intersects the MIC scale on the strip.[1]
2. Bacterial Strains:
-
Clinical Isolates: Studies utilize a panel of recent clinical isolates with varying resistance profiles to ensure the clinical relevance of the findings.
-
Reference and Control Strains: Standard quality control strains, such as Escherichia coli ATCC 25922, Escherichia coli ATCC 35218, and Klebsiella pneumoniae ATCC 700603, are included to ensure the accuracy and reproducibility of the testing.[1]
3. Culture Media:
-
For non-fastidious organisms like Enterobacteriaceae, Mueller-Hinton agar or broth is commonly used.
-
For fastidious organisms such as Streptococcus pneumoniae, the media is often supplemented with 5% horse blood or other growth factors.[2]
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cross-resistance of a novel antibiotic like this compound.
References
- 1. [this compound, the member of trinems--in vitro activity against Klebsiella pneumoniae producing ESBL] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of this compound and Affinity for the Penicillin-Binding Proteins of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Antibacterial Activities of this compound Cilexetil, a New Oral Tricyclic Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro activity of this compound against isolates of Streptococcus pneumoniae and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of beta-lactamases with this compound (GV 104326) compared to those with imipenem and with oral beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of β-Lactamases with this compound (GV 104326) Compared to Those with Imipenem and with Oral β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Sanfetrinem's Potential Against Non-Tuberculous Mycobacteria: A Comparative Analysis of Beta-Lactam Activity
For researchers, scientists, and drug development professionals, understanding the potential of new antimicrobials against non-tuberculous mycobacteria (NTM) is critical. While sanfetrinem, an oral tricyclic carbapenem, has been investigated for its activity against Mycobacterium tuberculosis, publicly available data on its efficacy specifically against NTM species is currently lacking. This guide provides a comparative analysis of the activity of other beta-lactam antibiotics, particularly carbapenems, against clinically significant NTM, offering a predictive framework for the potential role of this compound. This analysis is supported by established experimental protocols for NTM susceptibility testing.
Comparative In Vitro Activity of Beta-Lactams Against NTM
The intrinsic resistance of NTM to many standard antibiotics, including beta-lactams, presents a significant therapeutic challenge. This resistance is often mediated by chromosomally encoded beta-lactamases. However, certain carbapenems and cephalosporins, sometimes in combination with beta-lactamase inhibitors, have demonstrated promising in vitro activity against various NTM species.
The following table summarizes the minimum inhibitory concentrations (MICs) of selected beta-lactams against key NTM species, providing a benchmark for potential future studies on this compound.
| NTM Species | Beta-Lactam | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Mycobacterium abscessus | Imipenem | 8 | 32 | [1][2] |
| Cefoxitin | 32 | >64 | [2] | |
| Ceftaroline + Avibactam | 8 | 16 | [3] | |
| Mycobacterium avium complex (MAC) | Imipenem | 16 | 32 | [1] |
| Cefoxitin | >64 | >64 | [1] | |
| Mycobacterium kansasii | Amoxicillin-Clavulanate | 4 | 8 | [4] |
| Cefadroxil | 8 | 16 | [4] | |
| Meropenem | 4 | 8 | [4] |
Experimental Protocols for NTM Susceptibility Testing
Standardized methods for determining the in vitro susceptibility of NTM to antimicrobial agents are crucial for both clinical diagnostics and drug development research. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for this purpose.[5][6][7][8]
Broth Microdilution Method for MIC Determination
The broth microdilution method is a commonly used technique to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against NTM.
-
Inoculum Preparation: A suspension of the NTM isolate is prepared from a pure culture grown on solid media. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Drug Preparation: The antimicrobial agents are serially diluted in cation-adjusted Mueller-Hinton broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).
-
Inoculation and Incubation: A standardized volume of the bacterial inoculum is added to each well of a microtiter plate containing the serially diluted antimicrobial agents. The plates are sealed and incubated at the appropriate temperature (e.g., 30°C for M. abscessus, 37°C for MAC) for a specified period (e.g., 3-5 days for rapidly growing mycobacteria, 7-14 days for slowly growing mycobacteria).[5]
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the mycobacteria.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution workflow for determining the MIC of an antimicrobial agent against NTM.
Signaling Pathways and Logical Relationships
The intrinsic resistance of many NTM species to beta-lactam antibiotics is primarily due to the production of beta-lactamase enzymes. The logical relationship for effective beta-lactam activity against these organisms often requires the circumvention of this resistance mechanism.
References
- 1. tandfonline.com [tandfonline.com]
- 2. In vitro susceptibility patterns for rapidly growing nontuberculous mycobacteria in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Repurposing β-Lactams for the Treatment of Mycobacterium kansasii Infections: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimycobacterial Susceptibility Testing of Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes [clsi.org]
A Theoretical Evaluation of Sanfetrinem in Combination with Bedaquiline for Tuberculosis Treatment
A new therapeutic strategy against Mycobacterium tuberculosis could involve the synergistic combination of the repurposed oral β-lactam, sanfetrinem, and the potent diarylquinoline, bedaquiline. While no direct experimental data currently exists for this specific pairing, this guide provides a comparative analysis based on their individual mechanisms of action, pharmacokinetic profiles, and existing in vitro synergy data with other antimicrobials. This evaluation is intended for researchers, scientists, and drug development professionals interested in novel anti-tuberculosis regimens.
Executive Summary
The global health challenge of multidrug-resistant tuberculosis (MDR-TB) necessitates the exploration of novel drug combinations. This compound, an orally bioavailable carbapenem, and bedaquiline, a diarylquinoline targeting ATP synthase, present a compelling theoretical combination. Their distinct mechanisms of action suggest the potential for synergistic or additive effects, which could enhance bactericidal activity and reduce the likelihood of resistance development. This guide synthesizes the available preclinical data for each drug, outlines established experimental protocols for synergy testing, and provides a framework for the future evaluation of the this compound-bedaquiline combination.
Mechanisms of Action: A Dual Assault on M. tuberculosis
This compound and bedaquiline target two distinct and essential cellular processes in Mycobacterium tuberculosis, providing a strong rationale for their combined use.
This compound: As a β-lactam antibiotic, this compound inhibits the synthesis of peptidoglycan, a critical component of the mycobacterial cell wall.[1] This disruption of cell wall integrity leads to cell lysis and death. The oral prodrug, this compound cilexetil, allows for systemic absorption, after which it is converted to the active this compound.[2]
Bedaquiline: Bedaquiline employs a novel mechanism by specifically inhibiting the c-subunit of the F1Fo-ATP synthase.[3] This enzyme is crucial for generating adenosine triphosphate (ATP), the primary energy currency of the cell. By cutting off the energy supply, bedaquiline is bactericidal against both actively replicating and dormant mycobacteria.[4]
Figure 1: Mechanisms of Action of this compound and Bedaquiline.
In Vitro Synergy Data: A Comparative Overview
While direct synergy data for the this compound-bedaquiline combination is unavailable, examining their interactions with other anti-tuberculosis agents provides valuable context.
This compound Combination Data
Studies have shown that this compound exhibits synergistic effects with several existing anti-tuberculosis drugs.[5][6] The Fractional Inhibitory Concentration Index (FICI) is a common measure of in vitro synergy, where an FICI of ≤ 0.5 indicates synergy.
| Combination | Organism | FICI | Reference |
| This compound + Amoxicillin/Clavulanate | M. tuberculosis | Strong Synergy | [5] |
| This compound + Ethambutol | M. tuberculosis | Synergy | [5] |
| This compound + Rifampicin | M. tuberculosis | Strong Synergy | [5] |
| This compound + Rifapentine | M. tuberculosis | Synergy | [5] |
Bedaquiline Combination Data
Bedaquiline has been evaluated in combination with a range of anti-tuberculosis drugs, with varying degrees of interaction observed.
| Combination | Organism | Interaction | Reference |
| Bedaquiline + Clofazimine | XDR-TB isolates | No Synergy | [7] |
| Bedaquiline + Moxifloxacin | XDR-TB isolates | Antagonism | [7] |
| Bedaquiline + Gatifloxacin | XDR-TB isolates | No Synergy | [7] |
| Bedaquiline + Linezolid | XDR-TB isolates | Antagonism | [7] |
| Bedaquiline + Delamanid | Drug-resistant M. tuberculosis | Synergy | [8] |
| Bedaquiline + Rifabutin | M. abscessus | Additive/Synergistic | [9] |
Experimental Protocols for Synergy Evaluation
To formally assess the potential of a this compound-bedaquiline combination, established in vitro synergy testing methodologies should be employed.
Checkerboard Assay
The checkerboard assay is a widely used method to determine the FICI of a drug combination.[3][10]
Methodology:
-
Drug Preparation: Prepare stock solutions of this compound and bedaquiline.
-
Serial Dilutions: In a 96-well microtiter plate, create a two-dimensional gradient of drug concentrations. Serially dilute this compound along the x-axis and bedaquiline along the y-axis.
-
Inoculation: Inoculate each well with a standardized suspension of M. tuberculosis.
-
Incubation: Incubate the plates under appropriate conditions for mycobacterial growth.
-
Growth Assessment: Determine the minimum inhibitory concentration (MIC) of each drug alone and in combination by observing the lowest concentration that inhibits visible growth. A growth indicator like resazurin can be used for colorimetric readout.[11]
-
FICI Calculation: Calculate the FICI using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
Figure 2: Workflow for a Checkerboard Synergy Assay.
Time-Kill Assay
Time-kill assays provide a dynamic assessment of the bactericidal or bacteriostatic effects of a drug combination over time.[12][13]
Methodology:
-
Culture Preparation: Prepare a logarithmic phase culture of M. tuberculosis.
-
Drug Exposure: Expose the bacterial culture to this compound and bedaquiline, both individually and in combination, at fixed concentrations (e.g., at their respective MICs). Include a drug-free control.
-
Sampling: At various time points (e.g., 0, 24, 48, 72, and 168 hours), collect aliquots from each culture.
-
Bacterial Enumeration: Perform serial dilutions of the collected aliquots and plate them on appropriate agar to determine the number of colony-forming units (CFU) per milliliter.
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
Conclusion and Future Directions
The combination of this compound and bedaquiline holds theoretical promise for the treatment of tuberculosis, particularly drug-resistant strains. Their distinct and complementary mechanisms of action could lead to enhanced efficacy and a higher barrier to the development of resistance. However, this potential remains to be validated through rigorous preclinical and clinical studies.
The immediate next step for researchers is to conduct in vitro synergy studies using the checkerboard and time-kill assays as outlined. Positive results from these studies would provide a strong rationale for advancing this combination to in vivo animal models of tuberculosis infection to evaluate its efficacy and pharmacokinetic/pharmacodynamic properties in a more complex biological system. Ultimately, the successful progression through these stages could lead to the evaluation of this novel combination in clinical trials, offering a new hope for patients with difficult-to-treat tuberculosis.
References
- 1. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis. [iris.unipv.it]
- 2. This compound | Working Group for New TB Drugs [newtbdrugs.org]
- 3. tsijournals.com [tsijournals.com]
- 4. This compound, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. No in vitro synergistic effect of bedaquiline combined with fluoroquinolones, linezolid, and clofazimine against extensively drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fast detection of drug interaction in Mycobacterium tuberculosis by a checkerboard resazurin method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Repurposed Antibiotic Sanfetrinem Shows Promise in Preclinical Studies for Tuberculosis Treatment
A meta-analysis of available preclinical data suggests that the repurposed oral β-lactam antibiotic, sanfetrinem, demonstrates potent activity against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis (TB). While clinical trial data is not yet available, in vitro and in vivo studies indicate its potential as a future component of TB treatment regimens, warranting further investigation.
This compound, originally developed for respiratory tract infections, is currently the subject of a Phase 2a clinical trial (NCT05388448) in South Africa to evaluate its efficacy and safety in patients with TB. The trial, which completed patient enrollment in August 2024, is expected to yield results in early 2025. In the absence of clinical data, this guide provides a comparative overview of the available preclinical findings for this compound against the current first-line anti-TB drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol.
Comparative Preclinical Efficacy
This compound has exhibited promising activity against both drug-susceptible and drug-resistant strains of M.tb in laboratory settings. A key advantage of this compound is its oral bioavailability, a significant improvement over other carbapenems like meropenem which require intravenous administration.
In Vitro Activity
In vitro studies are crucial for determining the minimum inhibitory concentration (MIC) of a drug required to inhibit the growth of M.tb. This compound has shown potent activity against the standard laboratory strain H37Rv and clinical isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.
| Drug | M.tb Strain | MIC (μg/mL) | Reference |
| This compound | H37Rv (intracellular, THP-1 cells) | 0.5 | [1][2] |
| H37Rv (7H9 broth) | 1.5 | [1][2] | |
| Drug-susceptible & MDR/XDR isolates (MIC90) | 1-4 | [2][3] | |
| Isoniazid | H37Rv | 0.05 - 0.2 | |
| Rifampicin | H37Rv | 0.1 - 0.5 | |
| Pyrazinamide | H37Rv (acidic pH) | 12.5 - 50 | |
| Ethambutol | H37Rv | 0.5 - 2.0 |
Table 1: Comparative in vitro activity (MIC) of this compound and first-line TB drugs against Mycobacterium tuberculosis.
In Vivo Activity
Preclinical studies in mouse models of TB have demonstrated the in vivo efficacy of this compound. In an acute infection model, orally administered this compound cilexetil (the prodrug of this compound) was found to be as effective as a combination of meropenem and amoxicillin/clavulanate in reducing the bacterial load in the lungs of infected mice.
| Drug/Regimen | Mouse Model | Dosage | Reduction in Bacterial Load (log10 CFU) | Reference |
| This compound cilexetil | Acute M.tb infection | Not specified | Comparable to Meropenem + Amoxicillin/clavulanate | [3] |
| Isoniazid | Chronic M.tb infection | 25 mg/kg | ~2-3 | |
| Rifampicin | Chronic M.tb infection | 10 mg/kg | ~1-2 | |
| Pyrazinamide | Chronic M.tb infection | 150 mg/kg | Variable, enhances sterilizing activity of other drugs | |
| Ethambutol | Chronic M.tb infection | 100 mg/kg | ~1 |
Table 2: Comparative in vivo efficacy of this compound and first-line TB drugs in mouse models of tuberculosis.
Mechanisms of Action
This compound, like other β-lactam antibiotics, targets the cell wall of M.tb by inhibiting peptidoglycan synthesis. This mechanism is distinct from the primary mechanisms of the first-line TB drugs, suggesting a potential for synergistic effects and a lower likelihood of cross-resistance.
Figure 1: Mechanisms of action of this compound and first-line TB drugs.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are crucial for the interpretation and replication of findings.
In Vitro Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) of anti-TB agents is typically determined using the broth microdilution method in Middlebrook 7H9 broth.
-
Preparation of Bacterial Inoculum: A mid-log phase culture of M. tuberculosis is adjusted to a McFarland standard of 1.0, then diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Drug Dilutions: The drugs are serially diluted in 7H9 broth in a 96-well microtiter plate.
-
Incubation: The inoculated plates are incubated at 37°C for 7-14 days.
-
MIC Reading: The MIC is defined as the lowest drug concentration that completely inhibits visible growth of M.tb.
Intracellular Activity Assay
The activity of drugs against M.tb residing within macrophages is assessed using cell culture models, such as the human monocytic cell line THP-1.
-
Cell Culture and Differentiation: THP-1 monocytes are cultured and differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
Infection: Differentiated THP-1 cells are infected with M.tb at a specific multiplicity of infection (MOI).
-
Drug Treatment: After infection, the cells are treated with different concentrations of the test drug.
-
Assessment of Bacterial Viability: The number of viable intracellular bacteria is determined by lysing the macrophages and plating the lysate on solid media to count CFUs.
Mouse Model of Tuberculosis
The in vivo efficacy of anti-TB drugs is commonly evaluated in mouse models of chronic TB infection.
-
Infection: Mice (e.g., BALB/c or C57BL/6 strains) are infected with a low-dose aerosol of M.tb to establish a chronic lung infection.
-
Treatment: Drug treatment is initiated several weeks post-infection and administered daily or intermittently for a defined period.
-
Evaluation of Bacterial Load: At various time points during and after treatment, mice are euthanized, and their lungs and spleens are homogenized to determine the bacterial load by plating serial dilutions and counting CFUs.
Preclinical Data Comparison Workflow
The process of comparing preclinical data for a new drug candidate like this compound with established treatments involves a systematic approach.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Sanfetrinem
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for Sanfetrinem based on general knowledge of beta-lactam antibiotics. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, it is crucial to conduct a site-specific risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before handling this compound.
This compound is a broad-spectrum, tricyclic beta-lactam antibiotic.[1] Like other beta-lactam antibiotics, it may be a sensitizing agent, potentially causing allergic reactions upon inhalation or skin contact.[2][3] Therefore, appropriate personal protective equipment and handling procedures are essential to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
A risk assessment should be performed to determine the specific PPE required for handling this compound in your laboratory.[4] The following table summarizes the recommended PPE for handling this compound powder and solutions.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with powder-free nitrile gloves is recommended. The outer glove should be removed after handling the compound.[5] | To prevent skin contact and absorption of the chemical. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn when there is a risk of splashing.[4] | To protect the eyes from splashes and airborne particles. |
| Body Protection | A fully buttoned lab coat, preferably with knit cuffs, should be worn.[5] For larger quantities or when there is a significant risk of contamination, a disposable gown made of a low-permeability fabric is recommended. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | When handling this compound powder outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation of airborne particles.[6] | To prevent respiratory sensitization and allergic reactions. |
| Foot Protection | Closed-toe shoes must be worn in the laboratory at all times. | To protect the feet from spills and falling objects. |
Experimental Protocols: Safe Handling and Disposal of this compound
The following protocols provide step-by-step guidance for the safe handling and disposal of this compound in a laboratory setting.
Handling this compound Powder
-
Preparation: Before handling this compound powder, ensure you are in a designated area with controlled ventilation, such as a chemical fume hood or a powder containment hood.
-
Donning PPE:
-
Put on a lab coat or disposable gown.
-
Put on the inner pair of nitrile gloves.
-
Put on safety glasses or goggles.
-
If required by your risk assessment, put on a respirator.
-
Put on the outer pair of nitrile gloves, ensuring the cuffs of the lab coat are tucked into the outer gloves.
-
-
Weighing and Reconstitution:
-
Carefully weigh the desired amount of this compound powder.
-
To reconstitute, add the solvent slowly to the powder to avoid generating dust.
-
-
Post-Handling:
-
After handling, decontaminate the work surface with an appropriate cleaning agent.
-
Remove the outer pair of gloves and dispose of them in the designated chemical waste container.
-
Remove the remaining PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
-
Disposal of this compound Waste
Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[7] All this compound waste must be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed container for hazardous chemical waste.
-
Arrange for pickup and disposal by your institution's EHS department.
-
-
Liquid Waste:
-
Stock Solutions: Concentrated stock solutions of this compound are considered hazardous chemical waste.[8] They should be collected in a sealed, labeled container and disposed of through your institution's EHS department.
-
Used Culture Media: For used cell culture media containing this compound, chemical inactivation is a recommended method of disposal. One effective method for degrading beta-lactam antibiotics is hydrolysis using a sodium hydroxide (NaOH) solution.[9][10]
-
Inactivation Protocol:
-
Add 1 M NaOH to the liquid waste to achieve a final pH between 10 and 13.
-
Allow the solution to sit for a designated period (e.g., 24 hours) to ensure complete degradation of the beta-lactam ring.
-
Neutralize the solution to a pH between 6 and 8 with an appropriate acid (e.g., hydrochloric acid).
-
Dispose of the neutralized solution down the drain with copious amounts of water, in accordance with institutional guidelines.
-
-
-
Autoclaving: While autoclaving can sterilize media, it may not be effective in degrading all antibiotics.[8] Therefore, chemical inactivation is the preferred method for liquid waste containing this compound.
-
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C14H19NO5 | CID 71452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(((Cyclohexyloxy)carbonyl)oxy)ethyl (1S,5S,8aS,8bR)-1,2,5,6,7,8,8a,8b-octahydro-1-((1R)-1-hydroxyethyl)-5-methoxy-2-oxoazeto(2,1-a)isoindole-4-carboxylate | C23H33NO8 | CID 6918217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. osha.gov [osha.gov]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. cdn.who.int [cdn.who.int]
- 8. bitesizebio.com [bitesizebio.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
